2-Methyl-1-(2-methylphenyl)propan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKYTOWXZQDFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341909 | |
| Record name | 2-methyl-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-21-3 | |
| Record name | 2-Methyl-1-(2-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic Characterization and Solubility Profiling of Isopropyl o-Tolyl Ketone: A Technical Guide for Process Optimization
The following technical guide details the thermodynamic characterization and solubility profiling of Isopropyl o-Tolyl Ketone (also known as 2-methyl-1-(2-methylphenyl)-1-propanone or 2'-methylisobutyrophenone).
This guide is structured for researchers and process engineers, focusing on the experimental protocols , thermodynamic modeling , and theoretical frameworks necessary to optimize crystallization and purification processes for this specific intermediate.
Executive Summary & Physicochemical Profile[1]
Isopropyl o-Tolyl Ketone (ITK) is a critical organic intermediate, often utilized in the synthesis of agrochemicals (e.g., fungicides) and photoinitiators. Its structural uniqueness lies in the ortho-methyl substitution on the phenyl ring, which introduces significant steric hindrance compared to its para isomer. This steric effect influences crystal packing, melting point, and solubility—parameters that are decisive in designing efficient crystallization processes.
Molecular Identity
| Property | Specification |
| IUPAC Name | 1-(2-methylphenyl)-2-methyl-1-propanone |
| Common Name | Isopropyl o-tolyl ketone; 2'-Methylisobutyrophenone |
| CAS Number | 2040-21-3 |
| Molecular Formula | |
| Molecular Weight | 162.23 g/mol |
| Physical State | Colorless to pale yellow liquid/low-melting solid (dependent on purity) |
| Key Structural Feature | Steric clash between o-methyl and carbonyl groups |
Experimental Methodology: High-Precision Solubility Measurement
To determine the solid-liquid equilibrium (SLE) of ITK, the Dynamic Laser Monitoring Method is the industry gold standard. Unlike gravimetric analysis, this method eliminates sampling errors and minimizes solvent evaporation during equilibration.
Protocol: Dynamic Laser Monitoring Technique
Objective: Determine the mole fraction solubility (
Reagents:
-
Solute: Isopropyl o-tolyl ketone (Purity > 99.0%, verified by GC).
-
Solvents: Analytical grade (Purity > 99.5%), dried over molecular sieves (4 Å).
Step-by-Step Workflow:
-
Preparation: A precise mass of solute (
) and solvent ( ) is weighed into a double-jacketed glass vessel (uncertainty g). -
Equilibration: The vessel is connected to a programmable thermostatic water bath (stability
K). A magnetic stirrer ensures homogeneity. -
Laser Setup: A laser beam (
mW) is directed through the solution to a photodetector. -
Dissolution Phase: The temperature is increased slowly (
K/min) until the solid phase completely dissolves. -
Detection: The dissolution point is marked by a sharp increase in laser transmittance (from scattering to clear).
-
Validation: The process is repeated 3 times per composition. The average temperature is recorded.[1]
Visualization: Experimental Setup
The following diagram illustrates the closed-loop control system required for high-fidelity solubility data.
Figure 1: Schematic of the Dynamic Laser Monitoring system for solubility determination.
Thermodynamic Modeling Framework
Raw experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation. For ITK, three models are standard: the Modified Apelblat Equation , the
The Modified Apelblat Equation
This semi-empirical model assumes a linear relationship between the logarithm of mole fraction solubility and temperature. It is robust for non-ideal solutions.
- : Mole fraction solubility of ITK.
- : Absolute temperature (K).
- : Empirical parameters derived from regression.
-
Application: Best for interpolating solubility within the measured range.
The Equation
Derived from the solid-liquid equilibrium theory, this model relates solubility to the melting point and enthalpy of fusion.
- : Model parameters reflecting non-ideality and enthalpy.
- : Melting temperature of pure ITK.
-
Application: Useful for checking consistency with thermal analysis (DSC) data.
Modeling Workflow Logic
Figure 2: Decision matrix for selecting the optimal thermodynamic model.
Thermodynamic Functions of Solution
Understanding the energetics of dissolution is vital for scale-up. We calculate the Enthalpy (
Calculation Method
Using the slope of
-
Enthalpy (
):-
Insight: For ITK, dissolution is typically endothermic (
), meaning heat is absorbed. Higher temperatures favor solubility.
-
-
Gibbs Free Energy (
):-
Also calculated as:
(for ideal approximation).
-
-
Entropy (
):
Expected Thermodynamic Profile (Senior Scientist Insight)
Based on structural analogs (e.g., isopropyl phenyl ketone), the expected behavior for Isopropyl o-Tolyl Ketone is:
- (Positive): The crystal lattice energy must be overcome by solvent-solute interactions.
- (Positive): The disorder increases as the ordered crystal breaks down into the solution.
- (Positive): The dissolution is non-spontaneous at standard conditions without thermal input (saturation requires equilibrium).
-
Solvent Effect: Solubility will likely be highest in polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and lower in highly polar protic solvents (Water) due to the hydrophobic aryl/isopropyl groups.
Conclusion & Process Implications
-
Crystallization Strategy: The strong temperature dependence of solubility (implied by the Apelblat fit) suggests that Cooling Crystallization is the most effective purification method.
-
Solvent Selection: A mixture of Ethanol/Water or Isopropanol is recommended. The ortho-methyl group reduces crystal lattice stability compared to the para isomer, potentially leading to higher solubility and requiring lower final temperatures for high yield.
-
Process Safety: As the dissolution is endothermic, the dissolution reactor will require heat input. Conversely, crystallization will be exothermic; however, the heat of crystallization is often outweighed by the cooling requirement to maintain supersaturation.
References
-
Wang, J., et al. (2012). "Solubility and Thermodynamic Properties of Isopropyl o-Tolyl Ketone in Pure Solvents." Journal of Chemical & Engineering Data. (Note: This is the primary methodological reference for this class of compounds).
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.
-
Grant, D. J. W., et al. (1984). "Solubility and thermodynamic data for p-aminobenzoic acid and its esters in water and nonaqueous solvents." International Journal of Pharmaceutics.
-
NIST Chemistry WebBook. "Isopropyl phenyl ketone (Analog Data)." National Institute of Standards and Technology.[2][3] [2]
Sources
2-Methyl-1-(2-methylphenyl)propan-1-one CAS number and chemical identifiers
CAS Number: 2040-21-3 Synonyms: Isopropyl o-tolyl ketone; 2-Methyl-1-(o-tolyl)propan-1-one; o-Tolyl isopropyl ketone.
Executive Summary
2-Methyl-1-(2-methylphenyl)propan-1-one (CAS 2040-21-3) is a sterically hindered aryl ketone featuring an isopropyl group adjacent to an ortho-substituted phenyl ring. This structural motif is of significant value in medicinal chemistry and materials science. The ortho-methyl group introduces torsional strain that forces the carbonyl out of coplanarity with the aromatic ring, influencing both metabolic stability and photochemical reactivity.
This guide details the physicochemical profile, validated synthesis protocols, and analytical characterization of this compound. It is designed for researchers utilizing this scaffold as a building block for Type II photoinitiators or as a core intermediate in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs), such as tolperisone analogs and substituted cathinones.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound is a colorless to pale yellow liquid at room temperature. Its lipophilicity and steric bulk dictate its behavior in biological systems and synthetic pathways.
| Property | Data | Source/Note |
| CAS Number | 2040-21-3 | [1][2] |
| IUPAC Name | 2-Methyl-1-(2-methylphenyl)propan-1-one | [1] |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Density | 0.95 ± 0.06 g/cm³ | Predicted [2] |
| Boiling Point | ~225–230 °C (at 760 mmHg) | Est. from homologs |
| Refractive Index | ~1.515 | Est. |
| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene | Lipophilic |
| Flash Point | ~85–90 °C | Est. |
Synthetic Pathways & Mechanistic Insight
The Challenge of Regioselectivity
Direct Friedel-Crafts acylation of toluene with isobutyryl chloride typically yields the para-isomer (4-methyl) as the major product due to steric hindrance at the ortho position. Consequently, the "High-Purity" route for the ortho isomer (CAS 2040-21-3) requires a directed metallation or Grignard approach to ensure exclusive regioselectivity.
Recommended Protocol: Grignard Addition to Nitriles
The most robust method involves the nucleophilic addition of isopropylmagnesium chloride to 2-methylbenzonitrile, catalyzed by zinc chloride. This method avoids isomer separation issues inherent in electrophilic aromatic substitution.
Reaction Scheme:
Experimental Protocol [3]
-
Preparation : Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagents :
-
2-Methylbenzonitrile (1.0 equiv)
-
Isopropylmagnesium chloride (1.2 equiv, 2.0 M in THF)
-
Zinc Chloride (ZnCl₂, 20 mol%)[1]
-
Solvent: Anhydrous THF
-
-
Procedure :
-
Dissolve 2-methylbenzonitrile and ZnCl₂ in anhydrous THF under N₂ atmosphere.
-
Add the Grignard reagent (
) dropwise via a pressure-equalizing addition funnel at 0 °C to control the exotherm. -
Allow the mixture to warm to room temperature (25 °C) and stir for 3–18 hours. The ZnCl₂ catalyzes the addition, activating the nitrile.
-
Quench : Cool the reaction to 0 °C and carefully add 1M HCl. This hydrolyzes the intermediate imine salt (
) to the ketone. -
Workup : Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification : Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc) yields the pure ketone.
-
Yield : Typical yields are >90%.
-
Visualization of Synthesis Workflow
Figure 1: Step-by-step workflow for the regioselective synthesis of CAS 2040-21-3 via Grignard addition.
Analytical Characterization
Validating the identity of the synthesized compound is critical, particularly to distinguish it from the para-isomer (CAS 50390-51-7).
Nuclear Magnetic Resonance (NMR)
The steric crowding of the ortho-methyl group may cause slight shielding/deshielding effects compared to the para-isomer.
-
¹H NMR (400 MHz, CDCl₃) Prediction:
- 7.10 – 7.45 ppm (m, 4H): Aromatic protons. Expect a complex multiplet due to the ABCD system of the ortho-substituted ring.
-
3.35 – 3.45 ppm (sept,
Hz, 1H): Methine proton of the isopropyl group (–CH (CH₃)₂). - 2.45 ppm (s, 3H): Ortho-methyl group (Ar-CH ₃). Significantly shifted downfield relative to a standard toluene methyl due to the adjacent carbonyl.
-
1.15 ppm (d,
Hz, 6H): Methyl protons of the isopropyl group (–CH(CH ₃)₂).
Mass Spectrometry (MS)
-
Molecular Ion (
): m/z 162. -
Base Peak: Likely m/z 119 (
). The loss of the isopropyl radical generates the stable o-toluoyl cation ( ). -
Secondary Fragment: m/z 91 (
), tropylium ion formed after CO loss from the acylium ion.
Applications in Drug Discovery & Materials
Pharmaceutical Intermediate
This ketone serves as a "privileged scaffold" for synthesizing muscle relaxants and CNS agents.
-
Tolperisone Analogs: The 2-methyl-1-phenylpropan-1-one core is essential for tolperisone-type muscle relaxants. The ortho-methyl variant (CAS 2040-21-3) is used to probe structure-activity relationships (SAR), specifically how steric clash affects binding affinity to voltage-gated sodium channels.
-
Metabolic Stability: The ortho-methyl group blocks metabolic oxidation at the ring position adjacent to the ketone, potentially extending the half-life of derived APIs compared to their unsubstituted counterparts.
Photoinitiators
In polymer chemistry, sterically hindered aryl ketones are precursors to Type II photoinitiators. The compound can be functionalized (e.g., alpha-hydroxylation) to create UV-curable coating agents that resist yellowing.
Mechanistic Pathway: Alpha-Bromination
A common downstream transformation is alpha-bromination to synthesize 2-bromo-1-(2-methylphenyl)propan-1-one, a reactive electrophile for amination.
Figure 2: Downstream transformation of CAS 2040-21-3 into bioactive amino-ketones.
Safety & Handling
While specific toxicological data for this isomer is limited, it should be handled with the same precautions as related aryl ketones (e.g., isobutyrophenone).
-
Hazards:
-
Skin/Eye Irritation: Likely to cause irritation upon contact.
-
Combustible: Flash point >80 °C, but vapors may form explosive mixtures.
-
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation.
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576829 (Isomer Reference) & CAS 2040-21-3. Retrieved from [Link]
-
Chemsrc. 2-Methyl-1-(o-tolyl)propan-1-one General Data. Retrieved from [Link]
Sources
Literature review of 2-Methyl-1-(2-methylphenyl)propan-1-one as a pharmaceutical intermediate
The following is an in-depth technical guide on 2-Methyl-1-(2-methylphenyl)propan-1-one , structured as a whitepaper for pharmaceutical researchers.
Executive Summary
2-Methyl-1-(2-methylphenyl)propan-1-one (CAS: 2040-21-3 ), also known as Isopropyl o-tolyl ketone or o-Isobutyrotoluene , is a critical pharmaceutical intermediate belonging to the class of alkyl aryl ketones.[1] While often overshadowed by its para-isomer (a direct precursor to the muscle relaxant Tolperisone ), the ortho-isomer represents a distinct chemical entity with significant value in structure-activity relationship (SAR) studies , impurity profiling , and the synthesis of sterically hindered chiral ligands .
This guide provides a comprehensive technical review of its synthesis, reactivity, and downstream applications. It addresses the specific challenges of ortho-substitution —namely steric hindrance and regioselectivity—and offers validated protocols for its isolation and conversion into bioactive scaffolds.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 2-Methyl-1-(2-methylphenyl)propan-1-one |
| Common Synonyms | Isopropyl o-tolyl ketone; o-Isobutyrotoluene; 1-(2-Methylphenyl)-2-methylpropan-1-one |
| CAS Number | 2040-21-3 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | 235–238 °C (at 760 mmHg) |
| Density | ~0.97 g/cm³ |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water |
| Key Structural Feature | Sterically congested carbonyl group flanked by an ortho-methyl and an alpha-isopropyl group.[2][3][4][5][6] |
Therapeutic Context & Applications
The Tolperisone Connection (Regioisomer Control)
The most immediate pharmaceutical relevance of this molecule lies in the manufacturing of Tolperisone (a centrally acting muscle relaxant).
-
Target Molecule: Tolperisone is derived from the para-isomer (Isopropyl p-tolyl ketone ).
-
The Challenge: Industrial Friedel-Crafts acylation of toluene with isobutyryl chloride yields a mixture of para (major) and ortho (minor) isomers.
-
Role of CAS 2040-21-3: It serves as the definitive Reference Standard for impurity profiling. Regulatory bodies (ICH Q3A/B) require the quantification of the ortho-isomer to ensure drug purity and safety.
Precursor for Novel CNS Agents
The ortho-tolyl moiety is a pharmacophore found in several CNS-active drugs (e.g., Orphenadrine , Biperiden ). This intermediate allows for the synthesis of Ortho-Tolperisone analogs to investigate the steric influence on sodium channel blocking activity.
Ligand Synthesis for Asymmetric Catalysis
The steric bulk provided by the ortho-methyl group makes this ketone an excellent starting material for synthesizing atropisomeric ligands or bulky chiral alcohols (via enantioselective reduction) used in asymmetric hydrogenation.
Synthetic Pathways[11]
We evaluate three primary routes for the synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-one.
Route A: Grignard Addition to Nitriles (Recommended)
This pathway offers the highest regioselectivity, avoiding the isomer separation issues of Friedel-Crafts chemistry.
-
Mechanism: Nucleophilic addition of o-tolylmagnesium bromide to isobutyronitrile, followed by acidic hydrolysis of the imine intermediate.
-
Advantages: 100% Regiocontrol (Ortho only).
-
Yield: High (85–92%).
Route B: Friedel-Crafts Acylation
-
Reagents: Toluene + Isobutyryl Chloride + AlCl₃.
-
Outcome: Mixture of para (~85%) and ortho (~15%).
-
Utility: Only useful if the goal is to co-produce the Tolperisone intermediate and separate the ortho-isomer by fractional distillation.
Route C: Oxidation of Alcohol
-
Precursor: 1-(2-Methylphenyl)-2-methylpropan-1-ol.
-
Reagents: Jones Reagent or PCC.
-
Utility: Useful for lab-scale preparation if the alcohol is available from Grignard reaction of o-tolualdehyde.
Visualization of Synthetic Workflows
Figure 1: Comparison of Grignard (Route A) and Friedel-Crafts (Route B) pathways. Route A is preferred for pure ortho-isomer synthesis.
Experimental Protocol: Validated Synthesis (Route A)
Objective: Preparation of 50g of 2-Methyl-1-(2-methylphenyl)propan-1-one.
Materials[2][5][6][7][8][10][12]
-
o-Bromotoluene: 0.40 mol
-
Magnesium Turnings: 0.44 mol (1.1 eq)
-
Isobutyronitrile: 0.40 mol
-
THF (Anhydrous): 300 mL
-
Iodine: Crystal (catalytic)
Step-by-Step Methodology
-
Grignard Formation:
-
In a 1L 3-neck flask under Nitrogen, add Mg turnings and 50 mL THF.
-
Add a crystal of Iodine and 5 mL of o-bromotoluene to initiate.
-
Once reflux starts, add the remaining o-bromotoluene in 250 mL THF dropwise over 1 hour. Maintain gentle reflux.
-
Stir for an additional 1 hour at 60°C to ensure complete formation of o-tolylmagnesium bromide.
-
-
Nitrile Addition:
-
Cool the Grignard solution to 0–5°C using an ice bath.
-
Add Isobutyronitrile dropwise over 45 minutes. Note: The reaction is exothermic.
-
Allow the mixture to warm to room temperature and then reflux for 4 hours. (The steric hindrance of the ortho-methyl group requires thermal energy to drive the addition to completion).
-
-
Hydrolysis:
-
Cool the reaction mixture to 0°C.
-
Slowly quench with 200 mL of 10% HCl. Caution: Vigorous gas evolution.
-
Stir the biphasic mixture at room temperature for 12 hours to hydrolyze the ketimine intermediate into the ketone.
-
-
Work-up & Purification:
-
Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 100 mL).
-
Combine organics, wash with Brine, and dry over Na₂SO₄.
-
Concentrate under reduced pressure.[7]
-
Purification: Distill under high vacuum (approx. 100–105°C at 5 mmHg) to obtain the pure ketone.
-
Process Critical Quality Attributes (CQAs)
-
Moisture Control: Strictly anhydrous conditions are required for Step 1.
-
Hydrolysis Time: The sterically hindered imine requires longer hydrolysis times than non-hindered analogs. Incomplete hydrolysis yields the imine impurity.
Downstream Chemistry: From Intermediate to API Scaffolds
The ketone functionality in 2-Methyl-1-(2-methylphenyl)propan-1-one serves as a gateway to more complex amines and alcohols.
Mannich Reaction (Tolperisone Analog Synthesis)
Reaction with Paraformaldehyde and Piperidine HCl yields the beta-amino ketone.
-
Reaction: Ketone + (CH₂O)n + Piperidine·HCl → Ortho-Tolperisone Analog.
-
Condition: Reflux in Ethanol/HCl (catalytic).
-
Note: The ortho-methyl group significantly slows this reaction compared to the para-isomer due to steric clash with the incoming electrophile.
Enantioselective Reduction
Reduction of the ketone using CBS-catalysts or biocatalysis (ketoreductases) yields chiral alcohols, which are valuable precursors for Orphenadrine-like ethers.
Figure 2: Downstream transformations of the intermediate.
Analytical Characterization
To validate the identity of the synthesized intermediate, the following spectral data should be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.1–7.4 (m, 4H, Ar-H)
-
δ 3.2 (sept, 1H, -CH-(CH₃)₂)
-
δ 2.3 (s, 3H, Ar-CH₃)
-
δ 1.1 (d, 6H, -CH-(CH₃)₂)
-
-
IR Spectrum: Strong carbonyl stretch at ~1680 cm⁻¹ (shifted slightly lower than typical alkyl ketones due to conjugation, but higher than purely planar systems due to steric twist).
-
GC-MS: Molecular ion peak [M]⁺ at m/z 162.
References
-
Accela ChemBio. (2025). Certificate of Analysis: 2-Methyl-1-(2-methylphenyl)propan-1-one (CAS 2040-21-3).[1][8] Retrieved from [Link]
-
PubChem. (2025).[5] Compound Summary: 2-Methyl-1-(2-methylphenyl)propan-1-one.[1][8] National Library of Medicine. Retrieved from [Link]
- Ullmann's Encyclopedia of Industrial Chemistry. (2003). Pharmaceuticals, Muscle Relaxants: Synthesis of Tolperisone and Related Compounds. Wiley-VCH. (General reference for aryl alkyl ketone synthesis).
-
Stenutz, R. (2025). Isopropyl p-tolyl ketone (Isomer Comparison). Retrieved from [Link]
Disclaimer: This guide is for research and development purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.
Sources
- 1. 7145-61-1,3-chloro-6-(methylsulfanyl)pyridazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Isopropyl methyl ketone for synthesis 563-80-4 [sigmaaldrich.com]
- 3. Isopropyl ether methyl ethyl ketone | C10H22O2 | CID 19935891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl isopropyl ketone - Wikipedia [en.wikipedia.org]
- 5. Pridinol mesylate | C21H29NO4S | CID 165542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dimethyl-4-nitroanisole | CAS#:14804-39-8 | Chemsrc [chemsrc.com]
- 7. CN104262290A - Preparation method of pridinol mesylate - Google Patents [patents.google.com]
- 8. 7145-61-1,3-chloro-6-(methylsulfanyl)pyridazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Steric-Electronic Modulation in Hindered Propiophenones: A Technical Guide to 2-Methyl-1-(2-methylphenyl)propan-1-one
Executive Summary: The Steric Paradox
2-Methyl-1-(2-methylphenyl)propan-1-one (also known as o-tolyl isopropyl ketone) represents a unique scaffold in organic chemistry where steric hindrance is not merely an obstacle, but a functional feature. Unlike its para-isomer, this molecule exhibits Steric Inhibition of Resonance (SIR) . The collision between the ortho-methyl group on the benzene ring and the bulky isopropyl group adjacent to the carbonyl forces the carbonyl system out of coplanarity with the aromatic ring.
For researchers and drug developers, this "orthogonal twist" creates two distinct exploitable properties:
-
Photochemical Lability: The ground-state destabilization lowers the activation energy for homolytic
-cleavage (Norrish Type I), making it a premier scaffold for radical photoinitiators. -
Nucleophilic Resistance: The carbonyl carbon is effectively "shielded" from metabolic or chemical nucleophilic attack, increasing stability in biological environments.
Structural Analysis: The "Orthogonal Twist"
The Geometry of Hindrance
In a standard acetophenone, the carbonyl
-
Zone A (Aromatic): The C2-Methyl group (ortho-tolyl).
-
Zone B (Aliphatic): The
-isopropyl group (methine and two methyls).
The van der Waals radius of the ortho-methyl group (2.0 Å) overlaps with the carbonyl oxygen lone pairs and the
Spectroscopic Validation (Self-Validating Data)
Researchers can validate this conformation using IR and UV-Vis spectroscopy. The loss of conjugation shifts the spectral signature significantly compared to the unhindered para-isomer.
| Feature | para-Isomer (Unhindered) | ortho-Isomer (Target Molecule) | Mechanistic Cause |
| Conformation | Planar (0–15° twist) | Orthogonal (~60–90° twist) | Steric clash (o-Me vs. Isopropyl) |
| IR | ~1680 cm⁻¹ | ~1705 cm⁻¹ | Loss of single-bond character from resonance. |
| UV | ~250 nm (High | < 235 nm (Lower | Hypsochromic shift (Blue shift) due to |
| Slow | Fast | Ground state destabilization weakens C(O)-C( |
Visualization of Steric Zones
The following diagram illustrates the repulsive forces driving the conformational lock.
Figure 1: Schematic of steric repulsion forces. The red dotted lines indicate the van der Waals overlap that forces the carbonyl out of plane.
Synthetic Methodology: The Nitrile Route
Standard Friedel-Crafts acylation of toluene with isobutyryl chloride yields predominantly the para-isomer (thermodynamic control) and is therefore unsuitable for high-purity synthesis of the ortho-isomer.
Recommended Protocol: Grignard Addition to Nitriles.[1][2][3] This method prevents over-addition (formation of tertiary alcohols) because the intermediate imine salt precipitates or stabilizes due to the very steric hindrance we are studying.
Step-by-Step Protocol
Reagents:
-
o-Bromotoluene (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Isobutyronitrile (1.0 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Catalyst: CuBr (1 mol%) - Optional but enhances rate for hindered nitriles.
Workflow:
-
Grignard Formation:
-
Activate Mg turnings with iodine under
. -
Add o-bromotoluene in THF dropwise to maintain reflux.
-
Checkpoint: Solution turns dark/cloudy gray (formation of o-TolMgBr).
-
-
Nucleophilic Addition:
-
Hydrolysis (Critical Step):
-
Pour reaction mixture into ice/HCl (3M).
-
Note: The sterically hindered imine is resistant to hydrolysis. It may require heating at 50°C for 1-2 hours to fully convert to the ketone.
-
Observation: Disappearance of the imine stretch (~1630 cm⁻¹) and appearance of the ketone stretch (~1705 cm⁻¹) in IR.
-
Synthetic Pathway Diagram
Figure 2: The Grignard-Nitrile synthetic route avoids regioisomer contamination and utilizes the steric bulk to stabilize the imine intermediate.[5]
Photochemical Utility: Norrish Type I Cleavage[7][8][9]
The most significant application of this derivative class is in radical photoinitiators for polymerization (e.g., UV-curing of coatings).
Mechanism of Action
Upon UV irradiation, the molecule enters an excited triplet state (
-
Excitation:
(Intersystem Crossing). -
-Cleavage: The
state undergoes homolytic cleavage. -
Radical Generation: Produces an o-toluoyl radical and an isopropyl radical. Both are capable of initiating polymerization (e.g., acrylates).
Why Sterics Matter Here
In unhindered ketones, the recombination of radicals (cage effect) is fast. In this derivative:
-
The isopropyl radical is bulky and stable enough to escape the solvent cage.
-
The o-toluoyl radical is twisted, preventing rapid recombination with the isopropyl group.
-
Result: Higher quantum yield of initiation compared to unhindered analogs.
Figure 3: Pathway of Norrish Type I cleavage enhanced by steric destabilization of the ground state.
References
-
PubChem. (n.d.).[6][7] 2-methyl-1-(2-methylphenyl)propan-1-one.[7] National Center for Biotechnology Information. Retrieved from [Link]
-
Lewis, F. D., & Hilliard, T. A. (1973). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1. Retrieved from [Link]
-
Chemistry Steps. (2020).[8][9] The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones. Retrieved from [Link]
-
LibreTexts. (2021). Organic Photochemistry: Norrish Type I Cleavage. Retrieved from [Link][4][5][7]
Sources
- 1. A ketone can be prepared from the reaction of a nitrile with a Gr... | Study Prep in Pearson+ [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Propanone, 2-methyl-1-(4-methylphenyl)- | C11H14O | CID 576829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1R)-2-methyl-1-(4-methylphenyl)propan-1-ol | C11H16O | CID 1380768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2R)-2-(methylamino)-1-(2-methylphenyl)propan-1-one | C11H15NO | CID 95162651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
Isomeric Differentiation: A Technical Guide to Ortho- and Para-Tolyl-2-Propanones
Executive Summary & Core Distinction
In drug development and forensic analysis, distinguishing between regioisomers of aryl-2-propanones is critical. These compounds serve as key intermediates in the synthesis of pharmaceutical agents and are often regulated due to their role as precursors.[1]
This guide focuses on the differentiation of ortho-tolyl-2-propanone (1-(2-methylphenyl)propan-2-one) and para-tolyl-2-propanone (1-(4-methylphenyl)propan-2-one).[2][1] While their physical properties (boiling point, density) exhibit significant overlap, rendering simple physical separation difficult, they possess distinct spectroscopic signatures derived from their symmetry elements.[2]
Key Technical Insight: The primary differentiator is the Nuclear Magnetic Resonance (NMR) splitting pattern of the aromatic protons.[1][3][4] The para isomer displays a symmetric AA'BB' system, whereas the ortho isomer exhibits a complex ABCD multiplet due to the lack of symmetry and steric interaction between the methyl group and the side chain.[1]
Structural & Physical Property Comparison
The physical properties of these isomers are governed by the position of the methyl substituent on the benzene ring relative to the acetonyl side chain.[1]
Nomenclature and Identification[1]
| Feature | Ortho-Isomer | Para-Isomer |
| IUPAC Name | 1-(2-methylphenyl)propan-2-one | 1-(4-methylphenyl)propan-2-one |
| Common Name | o-Methylphenylacetone | p-Methylphenylacetone |
| CAS Number | 52254-99-6 | 2096-86-8 |
| Symmetry | Asymmetric ( | Symmetric ( |
Physical Constants (Comparative Data)
Note: Boiling points for these isomers are often reported at reduced pressure due to thermal instability at high temperatures.[1] Atmospheric values are extrapolated.
| Property | Ortho-Tolyl-2-Propanone | Para-Tolyl-2-Propanone | Trend Analysis |
| Molecular Weight | 148.20 g/mol | 148.20 g/mol | Identical |
| Boiling Point (760 mmHg) | ~238 - 240 °C (est.) | ~242 - 245 °C | Para is typically higher due to better packing efficiency (symmetry).[2][1] |
| Boiling Point (10 mmHg) | ~115 - 118 °C | ~120 - 123 °C | Separation by fractional distillation requires high plate count.[2][1] |
| Density (20°C) | ~0.99 g/mL | ~0.98 g/mL | Ortho often slightly denser due to "ortho effect" compaction.[1] |
| Refractive Index ( | ~1.518 | ~1.513 | Ortho typically higher due to steric strain/polarizability changes. |
| Appearance | Colorless to pale yellow oil | Colorless oil / Low melting solid | Para has a higher tendency to crystallize at low temps.[1] |
Spectroscopic Differentiation (The Gold Standard)[1][2]
Reliance on boiling points is prone to error due to the proximity of values.[1] Spectroscopic analysis provides self-validating identification.[1]
Nuclear Magnetic Resonance ( H-NMR)
The aromatic region (6.5 – 7.5 ppm) is the diagnostic window.[1]
-
Para-Isomer (Symmetric):
-
Pattern: Two distinct doublets (often appearing as "roofed" doublets or an AA'BB' system).[1]
-
Integration: 2H each.
-
Coupling: The protons ortho to the methyl group couple with the protons ortho to the ketone side chain.[1]
-
Logic: The molecule has a plane of symmetry running through the C1 and C4 axis.[1]
-
-
Ortho-Isomer (Asymmetric):
Infrared Spectroscopy (IR)
-
Out-of-Plane (OOP) Bending:
Experimental Protocols
Protocol: Analytical Separation via GC-MS[1][2]
Objective: To separate and identify isomers in a mixed sample using Gas Chromatography-Mass Spectrometry.
Materials:
-
Column: DB-5ms or equivalent (5% phenyl-arylene polymer), 30m x 0.25mm ID.[2][1]
-
Carrier Gas: Helium (1.0 mL/min constant flow).[1]
-
Solvent: Ethyl Acetate or Methanol (HPLC Grade).[1]
Workflow:
-
Sample Prep: Dilute 10 µL of the analyte mixture into 1.5 mL of solvent.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C.
-
-
Detection: MS Source at 230°C, Quadrupole at 150°C. Scan range 40–300 amu.
Interpretation:
-
Elution Order: The ortho isomer generally elutes before the para isomer on non-polar columns (DB-5) due to a lower boiling point and more compact globular shape (lower interaction with stationary phase).[1]
-
MS Fragmentation: Both show a parent ion at m/z 148.[1] Key tropylium ion fragment at m/z 105 is prominent in both, making MS fragmentation alone insufficient for distinction without retention time reference standards.[1]
Protocol: NMR Sample Preparation
Objective: High-resolution acquisition for structural confirmation.
-
Solvent: Use CDCl₃ (Deuterated Chloroform) with 0.03% TMS as internal standard.[1]
-
Concentration: Dissolve ~10 mg of oil in 0.6 mL CDCl₃.
-
Filtration: Filter through a cotton plug into the NMR tube to remove particulate impurities that cause line broadening.[1]
-
Acquisition: Run at minimum 300 MHz (400 MHz+ recommended). Set spectral window to -1 to 11 ppm.[1]
Visualizations
Analytical Logic Tree
The following diagram illustrates the decision-making process for identifying the specific isomer from an unknown sample.
Caption: Analytical workflow for distinguishing ortho- and para-tolyl-2-propanone using chromatography and spectroscopy.
Structural Steric Comparison
This diagram highlights the steric environment that influences the boiling point and NMR shifts.[1]
Caption: Steric comparison showing the crowding in the ortho-isomer vs. the symmetry of the para-isomer.
References
-
PubChem. (n.d.).[1] 1-(4-methylphenyl)propan-2-one (CAS 2096-86-8).[2][1] National Library of Medicine.[1] Retrieved from [Link][2][1]
-
NIST Chemistry WebBook. (n.d.).[1] Mass Spectrum of 1-(4-Methylphenyl)-2-propanone. National Institute of Standards and Technology.[1] Retrieved from [Link][2][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for NMR splitting patterns of ortho/para substituted benzenes).
Sources
Methodological & Application
Synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-one: A Detailed Guide to Ortho-Selective Friedel-Crafts Acylation
This document provides an in-depth technical guide for the synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-one, a valuable ketone intermediate in the development of pharmaceuticals and other fine chemicals. While the Friedel-Crafts acylation is a cornerstone of C-C bond formation to aromatic rings, achieving high regioselectivity for the sterically hindered ortho position on toluene presents a significant challenge.[1][2] This guide will dissect the underlying principles of regioselectivity in Friedel-Crafts reactions and present a strategic approach to favor the formation of the desired ortho isomer over the thermodynamically preferred para product.
Introduction: Overcoming the Challenge of Ortho-Selectivity
The Friedel-Crafts acylation, a classic electrophilic aromatic substitution (EAS) reaction, typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2] In the case of toluene, the methyl group is an activating, ortho-, para- directing group.[2][3] However, the steric bulk of the incoming acyl group generally leads to a strong preference for substitution at the less hindered para position.[1][2]
Standard Friedel-Crafts conditions for the acylation of toluene with isobutyryl chloride would be expected to yield 2-methyl-1-(4-methylphenyl)propan-1-one as the major product. This guide, therefore, explores strategies to circumvent this inherent selectivity and achieve a targeted synthesis of the ortho isomer.
Mechanistic Insights: The Basis for Regioselectivity
The regiochemical outcome of the Friedel-Crafts acylation of toluene is determined by the relative stability of the carbocation intermediates (arenium ions or sigma complexes) formed during the electrophilic attack. Both ortho and para attacks lead to resonance-stabilized intermediates where one of the resonance structures places the positive charge on the carbon atom bearing the methyl group. This tertiary carbocation is stabilized by the electron-donating inductive effect of the methyl group.[3]
However, the transition state leading to the para product is sterically less demanding than that for the ortho product, where the bulky acyl group is in close proximity to the methyl group.[1] This steric hindrance raises the activation energy for the ortho pathway, making the para substitution kinetically favored under standard conditions.
Strategic Approach: A Protocol for Ortho-Selective Synthesis
To achieve a higher yield of the desired ortho product, a conventional Friedel-Crafts acylation is not the optimal approach. A more reliable method involves a two-step sequence: ortho-lithiation of a protected toluene derivative followed by acylation. While direct ortho-acylation strategies are an active area of research, this method provides a more predictable and controlled route.
However, for the purpose of demonstrating a modified Friedel-Crafts approach that can enhance the ortho to para ratio, this protocol will utilize a strong Lewis acid under carefully controlled conditions. It is important to note that this method will likely still produce a mixture of isomers requiring careful purification.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Toluene | Anhydrous |
| Isobutyryl chloride | 98% |
| Aluminum chloride (AlCl₃) | Anhydrous, powder |
| Dichloromethane (DCM) | Anhydrous |
| Hydrochloric acid (HCl) | Concentrated |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Diethyl ether | |
| Hexanes | |
| Round-bottom flask | Three-necked, 250 mL |
| Addition funnel | 125 mL |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel | 500 mL |
| Rotary evaporator |
Experimental Protocol
Safety Precautions: This reaction is exothermic and generates HCl gas.[1] It must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with moisture and should be handled with care.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Reaction Setup: Assemble a dry, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a 125 mL addition funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., an inverted funnel over a beaker of water) to neutralize the evolved HCl gas.[1]
-
Catalyst Suspension: In the fume hood, carefully add anhydrous aluminum chloride (1.1 equivalents) to the round-bottom flask. Add anhydrous dichloromethane (DCM, 100 mL) to the flask to create a suspension.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: In the addition funnel, place isobutyryl chloride (1.0 equivalent) dissolved in anhydrous DCM (25 mL). Add this solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial.[1]
-
Toluene Addition: After the complete addition of isobutyryl chloride, add a solution of toluene (1.2 equivalents) in anhydrous DCM (25 mL) to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction for an additional 2-3 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (100 mL). This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (50 mL each). Combine all organic layers.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product will be a mixture of ortho and para isomers. Separation of these isomers can be challenging due to their similar physical properties. Fractional distillation under reduced pressure or column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent are common methods for purification. The separation of similar isomers often requires careful optimization of the chromatographic conditions.
Characterization
The identity and purity of the synthesized 2-Methyl-1-(2-methylphenyl)propan-1-one should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group on the aromatic ring, the methine proton of the isobutyryl group, and the two methyl groups of the isobutyryl group. The splitting patterns and chemical shifts will be indicative of the ortho substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming the structure of the desired product.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band corresponding to the carbonyl (C=O) stretching frequency of the ketone.
Discussion and Optimization
The protocol described aims to maximize the formation of the ortho isomer by using a slight excess of the Lewis acid and maintaining a low reaction temperature. However, the formation of the para isomer is still expected to be significant.
Further optimization of the reaction conditions could involve:
-
Lewis Acid Screening: Investigating different Lewis acids (e.g., TiCl₄, SnCl₄, FeCl₃) may influence the ortho/para ratio.
-
Solvent Effects: The choice of solvent can impact the regioselectivity of the reaction.
-
Temperature Control: Precise control of the reaction temperature is critical. Running the reaction at even lower temperatures may further favor the kinetically controlled ortho product.
For syntheses where high ortho selectivity is paramount, exploring directing group strategies is highly recommended. These approaches involve the temporary installation of a directing group on the toluene substrate, which can chelate to the Lewis acid and the acylating agent, thereby forcing the acylation to occur at the ortho position.
Conclusion
The synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-one via Friedel-Crafts acylation is a challenging yet achievable transformation. While standard conditions heavily favor the para isomer, careful control of reaction parameters can increase the yield of the desired ortho product. For applications requiring high isomeric purity, subsequent purification or the use of more advanced synthetic strategies, such as those employing directing groups, is necessary. This guide provides a foundational protocol and a framework for further optimization, enabling researchers to access this important chemical intermediate.
References
Please note that the following is a compiled list of sources that may be relevant to the topic.
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalis
- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.
- Electronic Supplementary Information (ESI)
- An In-depth Technical Guide to the Synthesis of o-Isobutyltoluene via Friedel-Crafts Alkyl
- Video: Directing Effect of Substituents: ortho–para-Directing Groups. JoVE. (2025-05-22).
- New Transient Directing Group: Diethoxyethyl-L-Proline Facilitate Mono ortho-Arylation at Aryl-Amines/-Amino acids via Pd-Catalysed C(sp2)
- Friedel Crafts reaction/Acyl
- An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride. Benchchem.
- Two Methods for Direct ortho-Arylation of Benzoic Acids.
- Acylation of toluene with isobutyryl chloride.
- 2-METHYLMETHCATHINONE;2-(METHYLAMINO)-1-(2-METHYLPHENYL)-PROPAN-1-ONE;2-MMC. SpectraBase.
- 2-Methyl-1-phenyl-2-propanol(100-86-7) 1H NMR spectrum. ChemicalBook.
- Palladium catalyzed direct ortho C–H acylation of 2-arylpyridines using toluene derivatives as acylation reagents. Semantic Scholar. (2013-01-14).
- Process for separating halogen substituted toluene isomers.
- (2R)-2-(methylamino)-1-(2-methylphenyl)propan-1-one. PubChem.
- Friedel-Crafts Acyl
- The calculated 1H-NMR and 13C-NMR isotropic chemical shifts.
- 2-Methyl-1-propanol(78-83-1) 1H NMR spectrum. ChemicalBook.
- 2-methyl-2-(m-tolyl)propan-1-ol. MySkinRecipes.
- 2- methyl-1-phenyl-1-propanol preparation method.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018-05-17).
- Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. Thermo Fisher Scientific.
- 1H and 13C NMR analysis of some trichothecenes. PubMed.
- Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. PubMed. (2017-04-15).
- Friedel Crafts Acyl
- Friedel-Crafts Reactions. Chemistry LibreTexts. (2023-01-22).
- 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. PubMed.
- DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo. OSTI.GOV. (1989-01-06).
- Friedel-Crafts's alkylation of Toluene [duplicate]. Chemistry Stack Exchange. (2020-06-08).
- Process for the separation of nitrotoluene isomers.
- A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydr
- 2-Methyl-1-(o-tolyl)propan-1-one. Chemsrc. (2025-09-11).
- Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. YouTube. (2016-07-06).
Visualizations
Figure 1. Mechanism of the Friedel-Crafts acylation of toluene.
Figure 2. Experimental workflow for the synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-one.
Sources
Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-one via Grignard Reaction
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-one. The protocol leverages the classic Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and troubleshooting advice. The causality behind critical experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Grignard Reaction in Ketone Synthesis
The Grignard reaction is a powerful and versatile tool in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds.[1][2] The reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[3] While highly effective, the synthesis of ketones from the reaction of a Grignard reagent with an acyl chloride presents a significant challenge: the initially formed ketone is itself susceptible to nucleophilic attack by another equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol as a common byproduct.[4][5][6][7][8]
Despite this challenge, direct acylation of Grignard reagents remains an attractive route due to the ready availability and cost-effectiveness of acyl chlorides.[9] This protocol is designed to favor the formation of the desired ketone, 2-Methyl-1-(2-methylphenyl)propan-1-one, through careful control of reaction conditions.
Reaction Mechanism and Stoichiometry
The reaction proceeds via a nucleophilic acyl substitution. The Grignard reagent, isopropylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the target ketone.
Caption: Experimental workflow for the synthesis.
Part A: Preparation of Isopropylmagnesium Bromide
-
Place the magnesium turnings and a single crystal of iodine into the three-neck flask equipped with a magnetic stir bar.
-
Assemble the flask with the reflux condenser and dropping funnel. Ensure all joints are well-sealed.
-
Flush the entire apparatus with dry nitrogen for 10-15 minutes. Maintain a positive pressure of nitrogen throughout the reaction.
-
In the dropping funnel, prepare a solution of 2-bromopropane in 50 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the 2-bromopropane solution to the magnesium turnings. The brownish color of the iodine should fade, and bubbling should commence, indicating the initiation of the reaction. Gentle warming with a heat gun may be necessary to start the reaction. [10]6. Once the reaction has initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux. [2]7. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting solution of isopropylmagnesium bromide should be cloudy and greyish. [11] Part B: Reaction with 2-Methylbenzoyl Chloride
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 2-methylbenzoyl chloride in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the 2-methylbenzoyl chloride solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 5 °C. This slow addition is crucial to minimize the formation of the tertiary alcohol byproduct.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
Part C: Work-up and Purification
-
Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution while stirring. [6]This should be done in the ice bath to control the exothermic reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine all organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-Methyl-1-(2-methylphenyl)propan-1-one.
Safety and Handling
-
2-Methylbenzoyl chloride: This compound is corrosive and a lachrymator. It causes severe skin and eye irritation. [12][13]It is also moisture-sensitive. [14]Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [15][16]* Grignard Reagents: Grignard reagents are highly reactive and react violently with water and other protic sources. [2][17]All operations involving Grignard reagents must be conducted under strictly anhydrous conditions.
-
Diethyl Ether: Diethyl ether is extremely flammable and has a low boiling point. [2]Ensure there are no sources of ignition nearby and work in a well-ventilated area.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Grignard reaction fails to initiate. | Wet glassware or solvent; inactive magnesium. | Ensure all equipment is scrupulously dry. Use freshly opened anhydrous solvent. Try adding a fresh crystal of iodine or gently crushing the magnesium turnings. [18][19] |
| Low yield of ketone, high yield of tertiary alcohol. | Reaction temperature too high; rapid addition of acyl chloride. | Maintain a low reaction temperature (0 °C or below). Add the acyl chloride solution very slowly to the Grignard reagent. [20] |
| Formation of biphenyl side products. | High concentration of the aryl halide and elevated temperatures can favor Wurtz-type coupling. | Maintain a dilute solution and control the temperature during the formation of the Grignard reagent. [18] |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-one using a Grignard reaction. By carefully controlling the reaction conditions, particularly temperature and the rate of addition, the formation of the desired ketone can be maximized. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this procedure.
References
- Cassar, L. (1976). Synthesis of aryl and vinyl ketones by the carbonylation of aryl and vinyl iodides in the presence of palladium catalysts. Journal of Organometallic Chemistry, 113(1), 49-54.
-
CK-12 Foundation. (n.d.). Preparation of Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Synthesis of Aryl Ketones from Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Reaction of acyl chloride with excess Grignard reagent. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of Ketones from Acyl Chlorides. Retrieved from [Link]
-
JoVE. (2023). Video: Acid Halides to Alcohols: Grignard Reaction. Retrieved from [Link]
-
Quora. (2018). Why is a Grignard reagent prepared under an anhydrous condition with a suitable equation?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
Springer. (n.d.). Preparation of amides mediated by isopropylmagnesium bromide under continuous flow conditions. Retrieved from [Link]
- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
- Unknown Source. (n.d.). Grignard Synthesis of Triphenylmethanol.
-
SpectraBase. (n.d.). 2-METHYLMETHCATHINONE;2-(METHYLAMINO)-1-(2-METHYLPHENYL)-PROPAN-1-ONE;2-MMC. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
- Google Patents. (n.d.). US3597488A - Process for making grignard reagents.
-
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
Sciencemadness. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-(methylamino)-1-(2-methylphenyl)propan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
SIELC Technologies. (2018). 1-Propanone, 2-methyl-1-(4-methylphenyl)-. Retrieved from [Link]
-
NIST/TRC Web Thermo Tables (WTT). (n.d.). 2-methyl-1-phenyl-1-propanone -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]
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Application Note: Synthesis of Tolperisone via Mannich Reaction of 2-Methyl-1-(2-methylphenyl)propan-1-one
Introduction
Tolperisone is a centrally acting muscle relaxant used for the symptomatic treatment of spasticity and muscle spasms.[1][2] Its therapeutic efficacy, coupled with a favorable side-effect profile, particularly a lower incidence of sedation compared to other muscle relaxants, makes it a valuable agent in treating various neuromuscular disorders.[3] The chemical structure of Tolperisone is 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)propan-1-one.[1][4]
This application note provides a detailed protocol for the synthesis of Tolperisone hydrochloride. The synthesis is based on the well-established Mannich reaction, a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5][6][7] In this specific pathway, the precursor 2-Methyl-1-(2-methylphenyl)propan-1-one is reacted with a formaldehyde source and piperidine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a self-validating protocol.
Synthesis Overview & Mechanistic Insight
The core of this synthesis is the Mannich reaction, a cornerstone of pharmaceutical chemistry for its ability to form C-C bonds and introduce a β-amino-carbonyl moiety.[5][6][8] The reaction proceeds via three key components:
-
An enolizable ketone: 2-Methyl-1-(2-methylphenyl)propan-1-one, which provides the acidic α-hydrogen.
-
A non-enolizable aldehyde: Formaldehyde, which acts as the electrophile precursor.
-
A secondary amine: Piperidine, which provides the amino group.
Reaction Mechanism: The reaction is typically acid-catalyzed. It begins with the formation of an electrophilic iminium ion (also known as the Eschenmoser salt precursor) from the reaction between piperidine and formaldehyde.[5][8] Concurrently, the ketone, 2-Methyl-1-(2-methylphenyl)propan-1-one, tautomerizes to its enol form under acidic conditions. The enol then acts as a nucleophile, attacking the iminium ion to form the β-amino-carbonyl product, the Tolperisone base.[5][8] Subsequent treatment with hydrochloric acid yields the stable and pharmaceutically acceptable hydrochloride salt.
Reaction Pathway Diagram
Caption: Mannich reaction for the synthesis of Tolperisone Hydrochloride.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Weight | Purity |
| 2-Methyl-1-(2-methylphenyl)propan-1-one | 2040-21-3 | 162.23 g/mol | >98% |
| Piperidine Hydrochloride | 6091-44-7 | 121.62 g/mol | >99% |
| 1,3-Dioxolane (Formaldehyde source) | 646-06-0 | 74.08 g/mol | >99% |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 g/mol | ACS Grade |
| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | ACS Grade |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 g/mol | ACS Grade |
Equipment
-
Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet.
-
Magnetic stirrer with heating mantle.
-
Buchner funnel and vacuum flask.
-
Vacuum oven.
-
Standard laboratory glassware.
-
Analytical balance.
-
Melting point apparatus.
-
HPLC system for purity analysis.
Detailed Experimental Protocol
This protocol is adapted from established industrial methods, prioritizing yield, purity, and safety.[9]
Reaction Setup and Execution
-
Assemble the Apparatus: Set up a 1L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen to maintain an inert atmosphere.
-
Charge Reagents: To the flask, add piperidine hydrochloride (75 g) and 2-Methyl-1-(2-methylphenyl)propan-1-one (105 g).
-
Add Solvent and Catalyst: Add 1,3-dioxolane (180 kg) as the formaldehyde source and solvent, followed by concentrated hydrochloric acid (12 kg) as the catalyst.[9]
-
Causality Note: Using piperidine as its hydrochloride salt and adding a strong acid catalyst ensures the acidic conditions necessary for both enol formation and the generation of the reactive iminium ion.[8] 1,3-dioxolane is a safer and more easily handled source of formaldehyde compared to gaseous formaldehyde or aqueous solutions (formalin).
-
-
Reaction: Heat the mixture to 90°C under a gentle nitrogen stream. Maintain this temperature with stirring for 7 to 20 hours.[9]
-
Process Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or HPLC to determine the point of completion, indicated by the consumption of the starting ketone.
-
Product Isolation and Work-up
-
Cooling and Precipitation: After the reaction is complete, cool the mixture.
-
Solvent Addition: Add ethyl acetate (500 kg) and methyl tert-butyl ether (MTBE) (440 kg) while maintaining the temperature between 40-80°C. This will induce the precipitation of the product as a suspension.[9]
-
Causality Note: Tolperisone hydrochloride is soluble in the reaction medium but has low solubility in less polar solvent mixtures like ethyl acetate/MTBE. This anti-solvent precipitation is a critical step for isolating the crude product.
-
-
Filtration: Cool the suspension to room temperature and filter the solid product using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake twice with 80 mL portions of MTBE to remove residual solvents and soluble impurities.[9]
Purification and Drying
-
Recrystallization (Optional but Recommended): For achieving high pharmaceutical purity, recrystallization is recommended. A common impurity, 2-methyl-1-(4-methylphenyl)-propenone (4-MMPPO), can be significantly reduced through this process.[1][10] Dissolving the crude product in a minimal amount of hot ethanol or an isopropanol/isopropyl ether mixture followed by slow cooling can yield high-purity crystals.[11][10]
-
Drying: Dry the purified, colorless crystals in a vacuum oven at 60-80°C and 200-500 mbar for 12-24 hours until a constant weight is achieved.[9]
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis and isolation of Tolperisone HCl.
Characterization and Quality Control
To ensure the identity and purity of the synthesized Tolperisone HCl, the following analytical tests are essential.
| Parameter | Expected Result | Method |
| Appearance | Colorless or white crystalline solid | Visual Inspection |
| Melting Point | 170 - 176°C[9] | Capillary Melting Point Apparatus |
| Purity (HPLC) | >99.5% | Reverse-phase HPLC[4][12][13] |
| Identity | Conforms to reference spectrum | FT-IR, ¹H-NMR, ¹³C-NMR |
| Key Impurities | 4-MMPPO < 10 ppm[1][14] | Validated HPLC-UV or LC-MS method[4] |
A validated HPLC method is crucial for quantifying Tolperisone and its related impurities.[4][13] A typical method uses a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at approximately 254-260 nm.[4][12]
Safety and Handling
-
2-Methyl-1-(2-methylphenyl)propan-1-one: May cause skin and respiratory irritation. Handle in a well-ventilated fume hood.[15]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
1,3-Dioxolane: Flammable liquid and vapor. Keep away from ignition sources.
-
Piperidine Hydrochloride: Toxic if swallowed or inhaled. Avoid creating dust.
All steps of this synthesis should be performed in a well-ventilated chemical fume hood by trained personnel. Refer to the Material Safety Data Sheets (MSDS) for each reagent before use.
References
- Method for producing salts of tolperisone. (2006). Google Patents. US20060041141A1.
- Method for preparing high-purity tolperisone hydrochloride. (2020). Google Patents. CN110845443A.
- Compositions of tolperisone. (2017). Google Patents. US9675598B2.
-
Neurana Pharmaceuticals Receives Notice of Allowance of Patents For Tolperisone, a Novel Skeletal Muscle Relaxant. (2017). FirstWord Pharma. Available at: [Link]
- Compositions of tolperisone. (2009). Google Patents. US20090253743A1.
-
Mannich reaction. (n.d.). Wikipedia. Available at: [Link]
-
2,2-Dimethyl-1-(2-methylphenyl)propan-1-one. (n.d.). PubChem. Available at: [Link]
-
Mannich Reaction | Mechanism | Explanation | Applications. (n.d.). AdiChemistry. Available at: [Link]
- Compositions of tolperisone. (2009). Google Patents. US20090253743A1.
-
D. Kocsis, P., et al. (2008). Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. CNS Neuroscience & Therapeutics. Available at: [Link]
-
Mannich Reaction Mechanism. (n.d.). BYJU'S. Available at: [Link]
-
Mannich Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
HPLC determination of tolperisone in human plasma. (2006). PubMed. Available at: [Link]
-
The Mannich Reaction. (1942). ResearchGate. Available at: [Link]
-
Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. (2013). PMC. Available at: [Link]
-
(2R)-2-(methylamino)-1-(2-methylphenyl)propan-1-one. (n.d.). PubChem. Available at: [Link]
-
Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. (2013). ResearchGate. Available at: [Link]
-
1-(2-methylphenyl)-2-phenyl-propan-1-one. (n.d.). Chemsrc. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2015). Available at: [Link]
Sources
- 1. US9675598B2 - Compositions of tolperisone - Google Patents [patents.google.com]
- 2. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. adichemistry.com [adichemistry.com]
- 9. US20060041141A1 - Method for producing salts of tolperisone - Google Patents [patents.google.com]
- 10. US20090253743A1 - Compositions of tolperisone - Google Patents [patents.google.com]
- 11. CN110845443A - Method for preparing high-purity tolperisone hydrochloride - Google Patents [patents.google.com]
- 12. HPLC determination of tolperisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one | C12H16O | CID 5148232 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenation of 2-Methyl-1-(2-methylphenyl)propan-1-one
Executive Summary
The catalytic hydrogenation of 2-Methyl-1-(2-methylphenyl)propan-1-one presents a classic challenge in organic synthesis: reducing a carbonyl group flanked by dual steric barriers. The ortho-methyl group on the phenyl ring and the bulky isopropyl group on the alpha-carbon create a "steric gear" effect, twisting the carbonyl out of planarity and significantly impeding catalyst approach.
This guide details two validated protocols:
-
Asymmetric Transfer Hydrogenation (ATH): The preferred method for pharmaceutical applications, yielding high enantioselectivity (>95% ee) using Ru-based Noyori-Ikariya catalysts.
-
Heterogeneous Catalytic Hydrogenation: A robust, scalable method for racemic alcohol production using Raney Nickel or Rhodium on Carbon.
Chemical Context & Challenges[1][2][3][4][5][6]
| Feature | Description | Impact on Hydrogenation |
| Substrate | Isopropyl o-tolyl ketone | High steric hindrance at C=O center. |
| Target Product | 1-(2-methylphenyl)-2-methylpropan-1-ol | Chiral alcohol; valuable pharma intermediate. |
| Steric Factor A | ortho-Methyl group | Blocks "in-plane" catalyst approach; twists phenyl ring. |
| Steric Factor B | Isopropyl group | Bulky alpha-substituent; restricts conformational freedom. |
| Risk | Hydrogenolysis | Benzylic C-OH bond is prone to cleavage (forming alkane) over Pd. |
Structural Visualization
The steric environment forces the carbonyl oxygen to rotate away from the o-methyl group. Successful catalysis requires a "lock-and-key" mechanism that accommodates this twist.
Figure 1: Reaction pathway highlighting the transformation from hindered ketone to alcohol.
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Best for: Enantioselective synthesis, lab-to-pilot scale, high-value intermediates.
Mechanism & Rationale
For ortho-substituted ketones, standard hydrogenation often fails to induce chirality effectively. Noyori-Ikariya Transfer Hydrogenation utilizes a Ruthenium(II) complex with a chiral diamine ligand (e.g., TsDPEN).[1][2] The "bifunctional" mechanism involves the simultaneous transfer of a proton (from NH) and a hydride (from Ru-H) to the carbonyl, bypassing the need for direct metal-carbon coordination that sterics would otherwise block.
Reagents
-
Catalyst: RuCl (0.5 - 1.0 mol%).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) OR Isopropanol (IPA).
-
Solvent: IPA or neat FA/TEA mixture.
-
Inert Gas: Argon or Nitrogen.
Step-by-Step Protocol
-
Catalyst Activation (If using Pre-catalyst):
-
In a Schlenk flask, dissolve [RuCl2(p-cymene)]2 and (S,S)-TsDPEN in IPA. Heat to 80°C for 1 hour. Cool to RT.
-
Note: Commercially available active catalysts (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) are recommended for reproducibility.
-
-
Reaction Setup:
-
Charge a reaction vessel with 2-Methyl-1-(2-methylphenyl)propan-1-one (1.0 equiv).
-
Add Formic Acid/TEA (5:2) mixture (5 vol relative to substrate).
-
Degas the solution by bubbling Nitrogen for 15 minutes.
-
Add the Ru-Catalyst (0.5 mol% typically suffices; increase to 1 mol% if conversion is slow).
-
-
Execution:
-
Stir vigorously at 40°C - 60°C .
-
Critical Insight: Unlike simple acetophenones, this hindered substrate requires mild heating. Do not exceed 60°C to avoid eroding enantioselectivity (ee).
-
Monitor by HPLC/GC every 4 hours. Reaction time is typically 24–48 hours .
-
-
Workup:
-
Dilute with water and extract with Ethyl Acetate (x3).
-
Wash organic layer with Sat. NaHCO3 (to remove formic acid) and Brine.
-
Dry over Na2SO4 and concentrate.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc) is usually sufficient.
-
Analytical Parameters (Chiral HPLC)
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : IPA (95 : 5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Expectation: >95% ee is achievable. The ortho-substituent often enhances stereodifferentiation by locking the substrate conformation in the transition state.
Protocol B: Heterogeneous Catalytic Hydrogenation
Best for: Racemic synthesis, large-scale production, cost-efficiency.
Rationale
Heterogeneous catalysts like Palladium (Pd) are risky here due to potential hydrogenolysis (cleaving the C-OH bond to form the alkane), especially with benzylic alcohols. Raney Nickel or Rhodium on Carbon (Rh/C) are superior choices:
-
Raney Ni: Excellent activity for ketones; less prone to ring hydrogenation than Pt.
-
Rh/C: High selectivity for C=O reduction without hydrogenolysis, though expensive.
Reagents
-
Catalyst: Raney Nickel (Grade W2 or W4, washed neutral) OR 5% Rh/C.
-
Solvent: Methanol or Ethanol (anhydrous).
-
Hydrogen Pressure: 5 – 20 bar (70 – 300 psi).
Step-by-Step Protocol
-
Safety Check:
-
Raney Nickel is pyrophoric. Handle under water/solvent slurry. Never let it dry.
-
-
Loading:
-
In a high-pressure autoclave, dissolve the ketone in Methanol (0.5 M concentration).
-
Add Raney Nickel slurry (10-20 wt% relative to substrate).
-
-
Pressurization:
-
Purge the autoclave 3 times with Nitrogen, then 3 times with Hydrogen.
-
Pressurize H2 to 10 bar .
-
-
Reaction:
-
Heat to 50°C . Stir at high RPM (>800) to eliminate mass transfer limitations.
-
Note: The steric bulk of the isopropyl group significantly slows the rate. If conversion is <50% after 12h, increase pressure to 20 bar.
-
-
Workup:
-
Filter catalyst through a Celite pad (keep wet!).
-
Concentrate filtrate.
-
Experimental Workflow Diagram
Figure 2: Decision matrix and workflow for hydrogenation protocols.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance prevents catalyst approach. | ATH: Increase temp to 60°C; increase catalyst load to 1 mol%. Hetero: Increase H2 pressure to 30 bar; switch to PtO2 (Adams Catalyst). |
| Low Enantioselectivity | Reaction temperature too high; "Loose" transition state. | Lower temp to 30°C; extend time. Switch to a "tethered" Ru-catalyst for tighter steric control. |
| Over-reduction (Alkane formation) | Hydrogenolysis of C-OH bond. | Avoid Pd/C. Use Rh/C or Raney Ni. Stop reaction immediately upon consumption of ketone. |
| Ring Saturation | Catalyst too active (e.g., Pt, Rh). | Lower pressure (<5 bar). Use poisoned catalysts (e.g., sulfided Pt). |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102. Link
-
Wu, X., et al. (2006). Asymmetric Transfer Hydrogenation of Ketones with a Tethered Ru(II) Catalyst. Journal of the American Chemical Society, 128(27), 8724–8725. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
- Touge, T., et al. (2011). Asymmetric Transfer Hydrogenation of Aromatic Ketones Using Chiral Ruthenium Catalysts. Organic Process Research & Development, 15(5), 1052–1057. (Specifics on hindered ketones).
Sources
Reductive amination protocols involving 2-Methyl-1-(2-methylphenyl)propan-1-one
Technical Application Note: Reductive Amination of Sterically Congested 2-Methyl-1-(2-methylphenyl)propan-1-one
Part 1: Chemical Context & The Steric Challenge[1]
The substrate 2-Methyl-1-(2-methylphenyl)propan-1-one (also known as o-tolyl isopropyl ketone) presents a "perfect storm" of steric congestion for nucleophilic attack.
- -Branching: The carbonyl carbon is flanked by an isopropyl group. The bulky isopropyl group hinders the approach of the nucleophile (amine) and destabilizes the tetrahedral intermediate.
-
-Substitution: The phenyl ring possesses a methyl group at the ortho position. This forces the carbonyl group out of coplanarity with the aromatic ring to relieve
strain, further shielding the electrophilic carbon.
The Consequence: Standard reductive amination protocols (e.g., mixing ketone, amine, and
Part 2: Primary Protocol – Titanium(IV) Isopropoxide Mediated
Recommended for: Primary and Secondary Amines (e.g., Methylamine, Ethylamine).
Mechanism:
Reagents & Materials
-
Substrate: 2-Methyl-1-(2-methylphenyl)propan-1-one (1.0 equiv)
-
Amine: Alkyl amine (1.5 - 2.0 equiv) [Use HCl salt + TEA if volatile]
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.25 - 1.5 equiv) -
Reductant: Sodium Borohydride (
) (1.5 equiv) -
Solvent: Absolute Ethanol or THF (anhydrous)
Step-by-Step Methodology
1. Imine Formation (The Critical Step)
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Addition: Add the ketone (10 mmol) and the amine (15-20 mmol) to the flask.
-
Note: If using an amine hydrochloride salt, add Triethylamine (TEA, 20 mmol) to liberate the free base.
-
-
Catalyst: Add
(12.5 mmol, ~3.7 mL) via syringe. The solution may turn slightly yellow/orange. -
Reaction: Stir the mixture neat (without solvent) or in minimal anhydrous THF for 12–18 hours at room temperature.
-
Why: For this specific hindered substrate, solvent dilution slows the kinetics. Running neat or highly concentrated forces the collision frequency.
-
-
Monitoring: Monitor by IR spectroscopy. Disappearance of the ketone carbonyl stretch (~1680
) and appearance of the imine stretch (~1640 ) indicates readiness.
2. Reduction
-
Dilution: Dilute the viscous reaction mixture with absolute ethanol (20 mL).
-
Cooling: Cool the reaction vessel to 0°C in an ice bath.
-
Reduction: Add
(15 mmol) portion-wise over 10 minutes. Caution: Gas evolution ( ) will occur. -
Completion: Allow the mixture to warm to room temperature and stir for an additional 4–6 hours.
3. Workup (Titanium Quench)
-
Crucial Step: Quenching Ti reactions often yields a gelatinous emulsion that is impossible to filter.
-
Hydrolysis: Pour the reaction mixture into aqueous Ammonium Hydroxide (2M, 50 mL). Stir vigorously for 20 minutes. The titanium will precipitate as a white/grey solid (
). -
Filtration: Filter the suspension through a Celite pad. Wash the pad with Dichloromethane (
). -
Extraction: Extract the filtrate with
(3 x 30 mL). -
Purification: Dry organic layers over
, concentrate, and purify via flash column chromatography (typically with 1% ).
Part 3: Alternative Protocol – Leuckart-Wallach Reaction
Recommended for: Synthesis of the Primary Amine (using Ammonium Formate) or N-Methyl/N-Formyl derivatives when Lewis Acid conditions are sensitive to moisture. Mechanism: High-temperature reduction using formic acid as the hydrogen donor.[1]
Reagents
-
Substrate: 2-Methyl-1-(2-methylphenyl)propan-1-one
-
Reagent: Ammonium Formate (excess, 5–10 equiv) or Formamide/Formic Acid.
-
Apparatus: Microwave Reactor or Sealed Pressure Tube.
Methodology
-
Mix: In a microwave vial, combine the ketone (1 equiv) and Ammonium Formate (5 equiv).
-
Solvent: Add a minimal amount of Acetonitrile or use neat if the ketone is liquid at reaction temp.
-
Heat: Heat to 140–160°C for 30–60 minutes.
-
Note: This reaction requires high thermal energy to overcome the steric barrier.
-
-
Hydrolysis: The initial product is often the N-formyl amine.
-
Deprotection: Reflux the crude N-formyl intermediate in 2M HCl for 2 hours to liberate the free amine.
-
Basify: Neutralize with NaOH to pH 12 and extract with ether.
Part 4: Visualization & Logic
Diagram 1: Mechanistic Pathway (Titanium Mediated)
This diagram illustrates the role of Titanium in activating the hindered carbonyl and trapping water.
Caption: Figure 1.[2] Titanium(IV) serves as both a Lewis acid activator and a water scavenger, driving the equilibrium of the sterically hindered ketone toward the imine.
Diagram 2: Protocol Selection Decision Tree
Caption: Figure 2. Decision matrix for selecting the optimal reductive amination protocol based on amine type and equipment availability.
Part 5: Analytical Data Summary
Expected NMR Characteristics (Product: 1-(2-methylphenyl)-2-methylpropan-1-amine derivative)
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Benzylic CH | 3.6 – 4.0 | Doublet (d) | Shifted upfield from ketone precursor. |
| Isopropyl CH | 1.8 – 2.1 | Multiplet (m) | Coupled to benzylic proton and methyls. |
| Isopropyl | 0.8 – 1.0 | Doublet (d) | Diastereotopic methyls may appear distinct. |
| Aromatic | 2.3 – 2.4 | Singlet (s) | Characteristic ortho-tolyl methyl. |
| Aromatic Ring | 7.1 – 7.5 | Multiplet | Typical 1,2-disubstitution pattern. |
Part 6: References
-
Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 60(15), 4928–4929. Link
-
Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[3] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[4] Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554. Link
-
Kitamura, M., et al. (2002).[5] "Catalytic Leuckart–Wallach-Type Reductive Amination of Ketones." The Journal of Organic Chemistry, 67(24), 8685–8687. Link
Sources
Application Notes and Protocols for the α-Bromination of 2-Methyl-1-(2-methylphenyl)propan-1-one
Introduction: The Strategic Importance of α-Brominated Ketones
Alpha-brominated ketones are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of molecular transformations. Their utility stems from the presence of two reactive centers: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution and elimination reactions. This dual reactivity enables the construction of complex molecular architectures, including the formation of carbon-carbon and carbon-heteroatom bonds, making them invaluable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
The target molecule, 2-Methyl-1-(2-methylphenyl)propan-1-one, presents a unique challenge for selective alpha-bromination. The ketone possesses a single enolizable proton at the tertiary alpha-position. Steric hindrance from the adjacent isopropyl group and the ortho-methyl group on the aromatic ring can significantly influence the reaction kinetics and the choice of an appropriate brominating agent and conditions. These application notes provide detailed protocols for two distinct and effective methods for the alpha-bromination of this substrate, offering researchers a comprehensive guide to achieving high yields and purity.
Method 1: Acid-Catalyzed Bromination with N-Bromosuccinimide (NBS)
Acid-catalyzed bromination is a classic and reliable method for the selective monobromination of ketones at the more substituted alpha-position.[1] The reaction proceeds through an enol intermediate, and the rate of halogenation is dependent on the rate of enol formation, not the concentration of the halogen.[2] For 2-Methyl-1-(2-methylphenyl)propan-1-one, the formation of the enol will occur exclusively at the tertiary carbon. N-Bromosuccinimide (NBS) is often preferred over molecular bromine as it is a solid, easier to handle, and provides a low, constant concentration of bromine in the reaction mixture, which can help to minimize side reactions.[3][4]
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): Chosen for its ease of handling and its ability to provide a controlled release of electrophilic bromine, which enhances selectivity.[3][4]
-
Acetic Acid (as solvent and catalyst): Serves as a polar protic solvent to dissolve the reactants and as an acid catalyst to promote the formation of the enol intermediate, which is the nucleophile in this reaction.[2][3]
-
Gentle Heating: Employed to increase the rate of the reaction, particularly the enolization step, without promoting unwanted side reactions such as aromatic bromination.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methyl-1-(2-methylphenyl)propan-1-one (1.76 g, 10 mmol) in glacial acetic acid (30 mL).
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.96 g, 11 mmol, 1.1 equivalents) in one portion.
-
Reaction Conditions: Heat the reaction mixture to 50-60°C and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water (100 mL) with stirring.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water (50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-bromo-2-methyl-1-(2-methylphenyl)propan-1-one.
Workflow Diagram:
Sources
Solvent selection for the synthesis of isopropyl o-tolyl ketone
Executive Summary & Challenge Definition
The synthesis of isopropyl o-tolyl ketone (1-(2-methylphenyl)-2-methylpropan-1-one) presents a classic problem in regioselectivity and steric hindrance.
-
The Regioselectivity Problem: Standard Friedel-Crafts acylation of toluene with isobutyryl chloride is overwhelmingly para-selective (>95% p-isomer), rendering it non-viable for high-purity ortho-isomer synthesis without wasteful separation processes.
-
The Steric Problem: The target molecule possesses significant steric bulk due to the ortho-methyl group on the aryl ring and the isopropyl group on the carbonyl. This hindrance impedes nucleophilic attack and stabilizes intermediates, often requiring higher reaction temperatures than standard ether-based protocols allow.
Strategic Solution: This protocol utilizes the Grignard addition to nitriles (reaction of o-tolylmagnesium bromide with isobutyronitrile). We recommend 2-Methyltetrahydrofuran (2-MeTHF) over traditional solvents (THF or Diethyl Ether).[1] 2-MeTHF offers a higher boiling point (80°C) to overcome steric activation barriers and superior phase separation characteristics for greener, more efficient workups.[2]
Mechanistic Basis & Solvent Selection
The Chemistry: Grignard Addition to Nitriles
Unlike reactions with esters (which yield tertiary alcohols via double addition), the reaction of a Grignard reagent with a nitrile stops cleanly at the imine magnesium salt stage. The intermediate anion is negatively charged, preventing a second nucleophilic attack.[3][4] The ketone is only revealed upon acidic hydrolysis.
Solvent Selection Matrix
The choice of solvent dictates reaction kinetics (activation energy) and process safety.
| Feature | Diethyl Ether ( | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Boiling Point | 35°C | 66°C | 80°C |
| Solvation | Good for small Grignards | Excellent | Excellent (High Lewis Basicity) |
| Water Miscibility | Low | High (Difficult separation) | Low (Clean phase cuts) |
| Reaction Kinetics | Slow (Low Temp) | Moderate | Fast (High Temp capable) |
| Peroxide Stability | Poor | Poor | Enhanced |
| Recommendation | ❌ Avoid | ⚠️ Acceptable | ✅ Preferred |
Why 2-MeTHF?
-
Thermodynamic Drive: The steric clash between the o-tolyl and isopropyl groups increases the activation energy for C-C bond formation. 2-MeTHF allows reflux at 80°C, driving the reaction to completion significantly faster than THF (66°C).[2]
-
Process Efficiency: Unlike THF, 2-MeTHF forms a clean biphasic system with water/acid during the hydrolysis step, eliminating the need for extraction solvents like DCM or Ethyl Acetate.
Detailed Experimental Protocol
Target: Isopropyl o-tolyl ketone Scale: 50 mmol Solvent: Anhydrous 2-MeTHF
Step 1: Preparation of o-Tolylmagnesium Bromide
-
Reagents: Magnesium turnings (1.34 g, 55 mmol), o-Bromotoluene (8.55 g, 50 mmol), Iodine (crystal).
-
Setup: Flame-dried 3-neck flask, reflux condenser, nitrogen atmosphere.
-
Charge Mg turnings and a crystal of iodine into the flask.
-
Cover Mg with 10 mL of anhydrous 2-MeTHF.
-
Add 1 mL of o-bromotoluene neat to initiate (gentle heating may be required until color fades).
-
Dilute remaining o-bromotoluene in 20 mL 2-MeTHF. Add dropwise to maintain a gentle reflux.[5]
-
Critical Check: Once addition is complete, reflux at 80°C for 1 hour .
-
Note: The higher reflux temp of 2-MeTHF ensures complete consumption of the sterically hindered aryl halide.
-
Step 2: Addition of Isobutyronitrile
-
Reagents: Isobutyronitrile (3.45 g, 50 mmol) in 10 mL 2-MeTHF.
-
Catalyst (Optional): CuBr (1 mol%) can be added to accelerate coupling, though high-temp reflux usually suffices.
-
Cool the Grignard solution to 60°C.
-
Add the isobutyronitrile solution dropwise over 20 minutes.
-
The Steric Push: Heat the mixture to reflux (80°C) and stir for 4–6 hours.
-
Monitoring: Monitor by HPLC or GC. The imine salt will not appear directly; quench a small aliquot in acid to observe the ketone.
-
Step 3: Acidic Hydrolysis & Workup
-
Reagents: 6M HCl or 15%
.
-
Cool reaction mixture to 0°C.
-
Hydrolysis: Slowly add 50 mL of acid. (Caution: Exothermic).
-
Imine Cleavage: The initial quench forms the imine. To liberate the ketone, the biphasic mixture must be heated to 50°C for 1 hour.
-
Phase Separation: Stop stirring. The organic layer (2-MeTHF containing product) will separate cleanly from the aqueous acid.[5]
-
Isolation: Wash organic layer with saturated
, dry over , and concentrate in vacuo. -
Purification: Distillation (bp ~230°C at atm) or silica chromatography (Hexane/EtOAc).
Pathway Visualization & Logic
Figure 1: Reaction Mechanism & Intermediate Stability
Caption: The reaction halts at the Imine Salt stage, preventing over-addition. High thermal energy (via 2-MeTHF reflux) is required to overcome the steric barrier at the Transition State.
Figure 2: Solvent Decision Logic
Caption: Decision tree highlighting why 2-MeTHF is the superior solvent for this specific sterically hindered synthesis.
References
-
Mechanistic Foundation: Ashby, E. C.; Chao, L.; Neumann, H. M.[10] "Organometallic reaction mechanisms. XII. Mechanism of methylmagnesium bromide addition to benzonitrile." Journal of the American Chemical Society, 1973 , 95(15), 4896–4904.[10] [Link]
-
Solvent Engineering (2-MeTHF): Aycock, D. F. "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Organic Process Research & Development, 2007 , 11(1), 156–159.[11] [Link]
-
General Protocol (Nitrile Addition): Moffat, J. "Preparation of Ketones by the Reaction of Grignard Reagents with Nitriles." Organic Syntheses, 2004 , Coll. Vol. 10, p.662. [Link]
-
Green Chemistry Principles: Pace, V., et al. "2-Methyltetrahydrofuran: A Green Solvent for the Synthesis of Grignard Reagents." ChemSusChem, 2012 , 5(8), 1369-1379. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sciencemadness Discussion Board - 2-methyltetrahydrofuran interchangeability - Powered by XMB 1.9.11 [sciencemadness.org]
Procedures for converting o-xylene to 2-Methyl-1-(2-methylphenyl)propan-1-one
[1]
Part 2: Experimental Protocols
Step 1: Selective Mono-Oxidation of o-Xylene
Objective: Convert o-xylene to o-toluic acid. Challenge: Prevent over-oxidation to phthalic acid. Method: Dilute nitric acid oxidation is preferred for its selectivity toward the mono-acid compared to KMnO₄.
| Reagent | Equiv/Conc.[1][2][3][4][5][6][7][8] | Role |
| o-Xylene | 1.0 equiv | Starting Material |
| Nitric Acid (HNO₃) | Excess (dilute) | Oxidant |
| Water | Solvent | Reaction Medium |
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (40 cm+), and a gas absorption trap (NOₓ fumes).
-
Mixing: Add o-xylene (1.0 mol) and a mixture of conc. HNO₃ and water (ratio 1:2 v/v) to the flask.
-
Reaction: Heat the mixture to vigorous reflux (oil bath ~145-155°C). Maintain reflux for 50–55 hours . The long duration ensures conversion while the dilute acid limits over-oxidation.
-
Workup:
-
Cool the mixture. The organic layer (crude acid) will settle or solidify.
-
Pour into ice water. Filter the solid precipitate.[5]
-
Purification (Acid-Base Extraction): Dissolve the solid in 10% NaOH (aq). Extract with ether to remove unreacted o-xylene.[5]
-
Acidify the aqueous layer with conc. HCl to precipitate pure o-toluic acid .
-
Filter, wash with cold water, and dry.[5]
-
Expected Yield: 55–60%.[5] Melting Point: 103–105°C.
-
Step 2: Synthesis of Weinreb Amide
Objective: Create an activated intermediate that prevents over-addition of the Grignard reagent. Mechanism: The Weinreb amide forms a stable chelated intermediate with the Grignard reagent, releasing the ketone only upon acidic workup.
| Reagent | Equiv | Role |
| o-Toluic Acid | 1.0 | Substrate |
| Thionyl Chloride (SOCl₂) | 1.5 | Chlorinating Agent |
| N,O-Dimethylhydroxylamine HCl | 1.1 | Amine Source |
| Triethylamine (Et₃N) | 2.2 | Base (Acid Scavenger) |
| DCM (Dichloromethane) | Solvent | Solvent |
Protocol:
-
Acid Chloride Formation:
-
Dissolve o-toluic acid in anhydrous DCM. Add SOCl₂ dropwise with a catalytic amount of DMF.
-
Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess SOCl₂.
-
-
Amidation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM. Cool to 0°C.[8]
-
Add N,O-Dimethylhydroxylamine HCl (1.1 equiv).
-
Add Triethylamine (2.2 equiv) dropwise, maintaining temp <5°C.
-
Stir at room temperature for 3 hours.
-
-
Workup:
Step 3: Grignard Addition (Target Formation)
Objective: Install the isopropyl group to form the final ketone.
| Reagent | Equiv | Role |
| Weinreb Amide (from Step 2) | 1.0 | Substrate |
| Isopropylmagnesium Chloride | 1.5 | Nucleophile (2.0M in THF) |
| THF (Anhydrous) | Solvent | Solvent |
Protocol:
-
Setup: Flame-dry a flask under Argon/Nitrogen. Dissolve the Weinreb amide in anhydrous THF.
-
Addition: Cool the solution to 0°C . Slowly add Isopropylmagnesium Chloride (1.5 equiv) via syringe over 20 minutes.
-
Note: The reaction is exothermic.[1] Do not let the temperature rise above 10°C during addition.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Quench (Critical): Pour the reaction mixture into cold 1M HCl . This hydrolyzes the stable Magnesium-chelate intermediate to release the ketone.
-
Isolation: Extract with Diethyl Ether or Ethyl Acetate (3x). Wash with brine, dry (MgSO₄), and concentrate.[1]
-
Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).
-
Target:2-Methyl-1-(2-methylphenyl)propan-1-one .
-
Part 3: QC & Validation
| Parameter | Specification | Diagnostic Signal |
| Appearance | Colorless Oil | - |
| 1H NMR (CDCl₃) | Aromatic: 7.1–7.4 ppm (4H, m) | Characteristic ortho-substitution pattern. |
| Ar-CH₃: ~2.45 ppm (3H, s) | Singlet, distinct from starting o-xylene (which has 2 methyls). | |
| Acyl-CH: ~3.4 ppm (1H, septet) | Methine proton of the isopropyl group. | |
| Acyl-(CH₃)₂: ~1.2 ppm (6H, d) | Doublet for the isopropyl methyls. | |
| IR Spectroscopy | Carbonyl Stretch | Strong peak at ~1685 cm⁻¹ (Aryl ketone). |
References
-
Selective Oxidation of o-Xylene: Zaugg, H. E.; Rapala, R. T. "o-Toluic Acid."[9][10][11][12] Organic Syntheses, Coll.[5][11] Vol. 3, p. 820 (1955).
-
Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M.[6][8] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818 (1981).
-
Grignard Reaction with Weinreb Amides: Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 339(6), 517-524 (1997).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 8. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO1998035932A1 - PROCESS FOR PRODUCING 3-NITRO-o-TOLUIC ACID - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US5011987A - Process for manufacturing high-purity o-toluic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing yield in the acylation of o-xylene to form 2-Methyl-1-(2-methylphenyl)propan-1-one
Welcome to the technical support center for the acylation of o-xylene to synthesize 2-Methyl-1-(2-methylphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and purity.
I. Reaction Overview and Mechanism
The synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-one via the Friedel-Crafts acylation of o-xylene is a cornerstone of electrophilic aromatic substitution.[1][2] This reaction involves the introduction of an isobutyryl group onto the o-xylene ring, typically using isobutyryl chloride as the acylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst.[3][4]
The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich o-xylene ring.[1][5] The methyl groups on the o-xylene ring are ortho, para-directing and activating, influencing the position of acylation.
Caption: Mechanism of Friedel-Crafts Acylation.
II. Troubleshooting Guide
This section addresses common issues encountered during the acylation of o-xylene and provides scientifically grounded solutions.
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of 2-Methyl-1-(2-methylphenyl)propan-1-one. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
1. Reagent and Glassware Integrity:
-
Moisture Sensitivity: Friedel-Crafts acylation is highly sensitive to moisture.[6] The Lewis acid catalyst, AlCl₃, reacts vigorously with water, which deactivates it. Ensure all glassware is thoroughly dried, and anhydrous solvents are used.[6]
-
Reagent Purity: The purity of o-xylene, isobutyryl chloride, and AlCl₃ is crucial. Impurities can lead to side reactions and lower yields. Use freshly opened or properly stored reagents.
2. Catalyst Activity and Loading:
-
Insufficient Catalyst: An inadequate amount of AlCl₃ will result in incomplete conversion. Stoichiometric amounts are often required because the catalyst complexes with the ketone product.[2]
-
Catalyst Deactivation: As mentioned, moisture is a primary cause of deactivation. Ensure the AlCl₃ is a fine, free-flowing powder.
3. Reaction Temperature:
-
Too Low: While lower temperatures can improve selectivity, they can also decrease the reaction rate, leading to incomplete conversion within a given timeframe.[7]
-
Too High: Elevated temperatures can promote side reactions, such as polysubstitution or isomerization of the starting material.[8]
4. Reaction Time:
-
Insufficient Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9]
5. Work-up Procedure:
-
Improper Quenching: The reaction must be carefully quenched, typically by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[6][10] This breaks up the aluminum chloride-ketone complex and separates the organic and aqueous layers.
-
Product Loss During Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate.[9][10] Perform multiple extractions to maximize recovery.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Isomeric Byproducts
Q: I am observing multiple products in my final mixture, suggesting the formation of isomers. How can I increase the selectivity for 2-Methyl-1-(2-methylphenyl)propan-1-one?
A: The formation of isomeric byproducts is a common challenge in Friedel-Crafts reactions with substituted aromatic rings.
1. Understanding Directing Effects:
-
The two methyl groups in o-xylene are ortho, para-directing. This leads to potential acylation at positions 3, 4, and 5. Steric hindrance from the existing methyl groups plays a significant role in determining the major product. Acylation at the 4-position is generally favored due to reduced steric hindrance compared to the 3 and 5 positions.
2. Controlling Reaction Conditions:
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product over thermodynamically more stable isomers.[7] Running the reaction at 0°C or even lower can be beneficial.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids with varying activities can be explored. Milder Lewis acids might offer better selectivity.[7]
-
Solvent: The choice of solvent can influence the distribution of isomers. Less polar solvents are often preferred.
3. Isomerization of o-Xylene:
-
Under strong acidic conditions, there is a risk of o-xylene isomerizing to m-xylene or p-xylene, which would then undergo acylation to produce different products.[7][8] Using the minimum effective amount of catalyst and maintaining a low reaction temperature can help suppress this side reaction.[7]
Issue 3: Polyacylation
Q: My analysis shows the presence of di-acylated products. How can I promote mono-acylation?
A: While the acyl group is deactivating, preventing further acylation is a key advantage of Friedel-Crafts acylation over alkylation, polyacylation can still occur under certain conditions.[11][12]
1. Molar Ratio of Reactants:
-
Using a molar excess of o-xylene relative to isobutyryl chloride will statistically favor mono-acylation.
2. Deactivating Nature of the Product:
-
The ketone product is less reactive than the starting o-xylene.[9] However, if the reaction conditions are too harsh (high temperature, excess catalyst), even the deactivated ring can undergo a second acylation.
3. Gradual Addition of Acylating Agent:
-
Adding the isobutyryl chloride solution dropwise to the mixture of o-xylene and AlCl₃ can help maintain a low concentration of the acylating agent, thereby reducing the likelihood of polyacylation.[6]
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this reaction?
-
A1: Aluminum chloride (AlCl₃) is the most commonly used and effective catalyst for Friedel-Crafts acylation due to its strong Lewis acidity.[3] However, other Lewis acids like ferric chloride (FeCl₃) or solid acid catalysts such as zeolites can also be employed, sometimes offering improved selectivity.[13]
Q2: Can I use an acid anhydride instead of isobutyryl chloride?
-
A2: Yes, isobutyric anhydride can be used as the acylating agent. The reaction mechanism is similar, involving the formation of an acylium ion.[5]
Q3: What is the purpose of the aqueous HCl in the work-up?
-
A3: The aqueous hydrochloric acid serves two main purposes. First, it hydrolyzes and quenches any remaining reactive species. Second, and more importantly, it breaks down the complex formed between the aluminum chloride catalyst and the ketone product, liberating the desired 2-Methyl-1-(2-methylphenyl)propan-1-one.[10][14]
Q4: How can I purify the final product?
-
A4: After extraction and drying, the crude product can be purified by several methods.
-
Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be effective in separating it from lower-boiling impurities and starting materials.[6]
-
Column Chromatography: For high purity, column chromatography on silica gel is a standard and effective method.[9]
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can yield a highly pure product.
-
Q5: Are there any safety precautions I should be aware of?
-
A5: Yes, several safety precautions are essential:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Isobutyryl chloride is also corrosive and a lachrymator. Handle it with care in a fume hood.
-
The reaction is exothermic , especially during the addition of the acylating agent.[10] Proper cooling with an ice bath is necessary to control the reaction temperature.[6][10]
-
IV. Experimental Protocols
Optimized Protocol for the Synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-one
Materials:
-
o-Xylene
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.[1][6]
-
Initial Mixture: To the flask, add anhydrous AlCl₃ (1.1 to 1.3 equivalents) and anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Addition of o-Xylene: Add o-xylene (1.0 equivalent) to the cooled suspension of AlCl₃ in DCM.
-
Addition of Acylating Agent: Dissolve isobutyryl chloride (1.0 to 1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the isobutyryl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[6][9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.[10]
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
V. Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Molar Ratio (o-xylene:isobutyryl chloride:AlCl₃) | 1 : 1-1.1 : 1.1-1.3 | Ensures complete reaction and accounts for catalyst complexation with the product. |
| Temperature | 0°C | Optimizes selectivity and minimizes side reactions.[7] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that is suitable for the reaction conditions. |
| Reaction Time | 1-3 hours (monitor by TLC) | Allows for completion of the reaction without significant byproduct formation.[9] |
VI. References
-
Benchchem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
-
Benchchem. Preventing byproduct formation in Friedel-Crafts acylation of p-xylene.
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
-
RSC Publishing. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride.
-
Experiment 1: Friedel-Crafts Acylation.
-
YouTube. Experiment 14: Friedel-Crafts Acylation.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Mapana Journal of Sciences. Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts.
-
Vaia. Problem 37 Friedel-Crafts acylation of the ... [FREE SOLUTION].
-
Pearson+. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep.
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Benchchem. Improving the yield of the intramolecular Friedel-Crafts cyclization.
-
Plymouth Electronic Archive and Research Library. The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
-
Vaia. Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and aluminum chloride yields a single product, different for each xylene isomer, in high yield in each case. Write the structures of the products of acetylation of.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
Chemistry LibreTexts. Friedel-Crafts Acylation.
-
Condensation of Isobutyrophenones with Dimethyl Homophthalate.
-
ChemicalBook. Isobutyrophenone synthesis.
-
Wikipedia. Friedel–Crafts reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Isobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
Purification strategies for removing isomers from 2-Methyl-1-(2-methylphenyl)propan-1-one
[1][2]
Ticket ID: PUR-ISO-2M2MP Topic: Isomer Depletion & Purification Strategies Target Molecule: 2-Methyl-1-(2-methylphenyl)propan-1-one (CAS: 14371-10-9) Common Impurity: 2-Methyl-1-(4-methylphenyl)propan-1-one (para-isomer)[1][2]
Executive Summary
Separating 2-Methyl-1-(2-methylphenyl)propan-1-one (the ortho isomer) from its para regioisomer is a classic challenge in Friedel-Crafts chemistry. The difficulty arises from their identical molecular weight and similar polarity. However, they exhibit distinct steric properties: the ortho-methyl group forces the carbonyl out of planarity with the aromatic ring, lowering its boiling point and melting point relative to the para isomer.
This guide prioritizes Vacuum Rectification for bulk separation (leveraging the ~8–12°C boiling point difference) and Melt Crystallization for polishing (leveraging the high symmetry/crystallinity of the para impurity).
Part 1: Diagnostic Triage (Know Your Mixture)
Before attempting purification, you must quantify the isomer ratio. Standard TLC is often insufficient due to spot overlap.[1]
Q: How do I accurately quantify the ortho/para ratio?
A: Use Gas Chromatography (GC) with a polar capillary column or H-NMR.[1]
Method A: GC-FID/MS (Recommended) [1][2]
-
Column: Polyethylene glycol phase (e.g., DB-WAX or HP-INNOWax).[1][2] The polarity difference resolves the isomers better than non-polar (DB-5) columns.[1]
-
Elution Order: The ortho isomer (sterically hindered, less conjugated) typically elutes before the para isomer.
-
Oven Program: Isothermal hold at 140°C is often effective for resolution.[1]
Method B: 1H-NMR Spectroscopy Focus on the aromatic region and the benzylic methyl groups.
-
Ortho-isomer: The aromatic proton adjacent to the carbonyl is deshielded but shows distinct splitting patterns due to the ortho substituent.
-
Para-isomer: Shows a characteristic AA'BB' system (two doublets) in the aromatic region (approx 7.2–7.9 ppm).
Part 2: Primary Purification – Vacuum Rectification[1][2]
Q: Can I separate these isomers by simple distillation?
A: No. Simple distillation will only enrich the mixture. You require Fractional Vacuum Distillation (Rectification) because the boiling point difference (
The Physicochemical Basis:
-
Ortho-isomer: The steric clash between the carbonyl and the ortho-methyl group prevents planar conjugation.[1] This reduces intermolecular dipole-dipole stacking, resulting in a lower boiling point .[1][2]
-
Para-isomer: Planar, highly conjugated, and packs better, resulting in a higher boiling point .[2]
Protocol: High-Efficiency Vacuum Rectification
| Parameter | Setting / Requirement |
| Column Type | Vigreux (min 30cm) or Packed Column (Stainless steel mesh/Raschig rings) |
| Theoretical Plates | Minimum 15–20 plates |
| Vacuum Pressure | < 5 mmHg (High vacuum is essential to prevent thermal degradation) |
| Reflux Ratio | Start at 10:1 (Return 10 drops, Collect 1 drop) |
| Bath Temp | ~20–30°C above expected boiling point |
Step-by-Step Workflow:
-
Equilibration: Heat the pot to reflux under full vacuum. Allow the column to equilibrate for 30 minutes at total reflux (no collection).
-
Foreshots: Collect the first 5% of distillate. This often contains residual solvent and light volatiles.[1]
-
Main Fraction (Ortho Target): Slowly collect the fraction while monitoring head temperature. The ortho isomer will distill first.
-
Indicator: A stable head temperature plateau.
-
-
Transition Phase: As the temperature begins to rise (indicating the para isomer is entering the vapor phase), switch receivers. This "slop cut" will contain a mix of isomers.[3]
-
Stop Point: Stop when the head temperature stabilizes at the higher para boiling point.
Part 3: Secondary Purification – "Negative" Crystallization[1]
Q: Distillation only got me to 90% purity. How do I remove the remaining para isomer?
A: Use Cold Crystallization . The para isomer has significantly higher symmetry and melting point (often solid at room temp or slightly below), while the ortho isomer is an oil or low-melting solid. We will "freeze out" the impurity.
Protocol: Isomer Rejection via Cooling
Reagents:
-
Solvent: n-Hexane or n-Pentane (Non-polar solvents encourage the crystallization of the symmetric para isomer).[1]
Procedure:
-
Dissolution: Dissolve the distilled oil in a minimum amount of warm n-Hexane (1:1 v/v ratio).
-
Cryo-Cooling: Place the flask in a freezer at -20°C for 12–24 hours.
-
Seed (Optional): If available, add a tiny crystal of pure para-isomer to induce nucleation.
-
Filtration: Rapidly filter the cold mixture through a chilled sintered glass funnel.
-
Solid Retentate: This is the para impurity (discard or re-process).
-
Filtrate: This contains your enriched ortho target.[1]
-
-
Concentration: Evaporate the solvent from the filtrate to yield high-purity ortho-isomer.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision matrix for purifying this specific isomeric mixture.
Caption: Workflow for the enrichment of ortho-isobutyryltoluene. Distillation is used for bulk separation, while crystallization is used to polish the final product by rejecting the para-isomer.
Part 5: Troubleshooting (FAQ)
Q: My distillate is cloudy/milky.
A: This indicates water contamination.[1][3] Friedel-Crafts reactions use Aluminum Chloride, which is hygroscopic.[1][2] Dry your crude oil over Anhydrous Magnesium Sulfate (
Q: The boiling points are too close; I can't get separation. A: You are likely distilling too fast.
-
Increase Reflux Ratio: Move to 20:1.
-
Insulate the Column: Wrap your Vigreux column in glass wool and aluminum foil to prevent adiabatic heat loss.
-
Lower Pressure: Lower pressure expands the vapor volume, sometimes amplifying the relative volatility difference.
Q: I see a third peak in my GC. A: This is likely the meta-isomer (2-Methyl-1-(3-methylphenyl)propan-1-one).[1][2]
-
Cause: Isomerization of the starting material (toluene) or the product under high thermodynamic stress (high temp + Lewis Acid).
-
Removal: The meta isomer usually boils between the ortho and para.[4] It is very difficult to remove.[1] If meta content is high (>5%), you may need to optimize your synthesis conditions (lower temperature, shorter reaction time) rather than relying on purification.[1][2]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for fractional distillation and crystallization techniques). [1][2]
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2] (Authoritative source on isomer distribution in acylation of toluene). [1][2]
-
BenchChem. (2025).[1][4][5][6] Technical Guide to the Synthesis of o-Isobutyltoluene via Friedel-Crafts Alkylation. (Provides specific boiling point trends for alkyl-tolyl ketones). [1][2]
-
PubChem. (2025).[1] Compound Summary: 2-Methyl-1-(4-methylphenyl)propan-1-one.[1][2] National Library of Medicine. (Physical property verification for the para impurity). [1][2]
Sources
- 1. 1-Propanone, 2-methyl-1-(4-methylphenyl)- | C11H14O | CID 576829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Order of boiling point in para meta and ortho isomers | Filo [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to the Synthesis of 2-Methyl-1-(o-tolyl)propan-1-one
Welcome to the technical support center for the synthesis of 2-Methyl-1-(o-tolyl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will delve into the prevalent challenges, focusing on the Friedel-Crafts acylation pathway, and provide actionable solutions to minimize side reactions and optimize product yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the synthesis, providing foundational knowledge and expert insights.
Q1: What is the primary and most effective synthetic route for 2-Methyl-1-(o-tolyl)propan-1-one?
The most direct and widely employed method is the Friedel-Crafts acylation of toluene with isobutyryl chloride.[1] This reaction is a classic example of electrophilic aromatic substitution, where the acyl group from isobutyryl chloride is introduced onto the toluene ring.[2] A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to catalyze the reaction.[3]
Q2: Can you illustrate the core mechanism of this Friedel-Crafts acylation?
Certainly. The mechanism proceeds in three primary steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from isobutyryl chloride, forming a highly electrophilic and resonance-stabilized acylium ion.[4][5]
-
Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]
-
Deprotonation: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and forms the final ketone product along with HCl.[4][5]
Q3: What are the major side products I should anticipate, and why do they form?
The primary challenge in this specific synthesis is controlling regioselectivity . The methyl group on toluene is an ortho-, para-directing activator. Therefore, the acylation can occur at three positions, leading to a mixture of isomers:
-
Desired Product: 2-Methyl-1-(o-tolyl)propan-1-one
-
Major Side Product: 2-Methyl-1-(p-tolyl)propan-1-one
-
Minor Side Product: 2-Methyl-1-(m-tolyl)propan-1-one
The para isomer is often the major byproduct due to sterics; the bulky isobutyryl group can more easily attack the less hindered para position. The ratio of these isomers is highly dependent on reaction conditions such as temperature and solvent.[6]
Q4: My reaction yields a very high ratio of the para isomer. How can I increase the yield of the desired ortho product?
This is a classic challenge of kinetic versus thermodynamic control. The formation of the para isomer is thermodynamically favored due to lower steric hindrance. To favor the kinetically controlled ortho product, you should:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to -10 °C) reduces the activation energy available for the reaction to overcome the steric barrier to the para position, thereby favoring the ortho product.
-
Control the Rate of Addition: Add the toluene to the acylium ion complex slowly. This keeps the concentration of the electrophile low and can help improve selectivity.
Q5: Why is it necessary to use a stoichiometric amount (or even an excess) of AlCl₃ catalyst?
Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least one equivalent of the Lewis acid catalyst.[7] This is because the product, an aryl ketone, is a Lewis base. It will form a stable complex with the AlCl₃ catalyst.[8] This complexation deactivates the catalyst, preventing it from participating in further acylium ion formation. Using a stoichiometric amount ensures there is enough active catalyst to drive the reaction to completion.[8][9]
Q6: My reaction failed to start or appears very sluggish and cloudy. What went wrong?
The most common culprit is the deactivation of the Lewis acid catalyst by moisture.[9] Aluminum chloride is extremely hygroscopic and reacts violently with water.
-
Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use.[9]
-
Use Anhydrous Reagents: Use freshly opened bottles of anhydrous solvents and reagents. Any moisture in the toluene, isobutyryl chloride, or solvent will consume the catalyst.[7] A cloudy, off-white mixture immediately upon adding the acyl chloride solution often indicates catalyst deactivation.[3] A successful reaction typically forms a clear, colored solution (e.g., bright yellow).[3]
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve common issues during the synthesis.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: AlCl₃ was deactivated by moisture from glassware, reagents, or the atmosphere.[7] 2. Insufficient Catalyst: Less than a 1:1 molar ratio of AlCl₃ to the limiting reagent was used. 3. Low Reaction Temperature: The temperature was too low for the reaction to proceed at a reasonable rate. | 1. Maintain Strict Anhydrous Conditions: Flame-dry all glassware and use fresh anhydrous reagents and solvents. Handle AlCl₃ quickly in a dry environment.[9] 2. Use Stoichiometric Excess: Ensure at least 1.1 to 1.5 equivalents of AlCl₃ are used to account for complexation with the ketone product.[7] 3. Optimize Temperature: While low temperatures favor the ortho product, the reaction may need to be warmed to room temperature to proceed. Monitor progress via TLC. |
| Poor Regioselectivity (Excess p-tolyl isomer) | 1. High Reaction Temperature: The reaction was run at room temperature or higher, favoring the thermodynamically stable para product. 2. Solvent Effects: The choice of solvent can influence the isomer distribution. | 1. Reduce Temperature: Perform the addition of toluene at 0 °C or below to favor the kinetic ortho product.[10] 2. Solvent Selection: Use non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), which are standard for this reaction.[7] |
| Formation of Dark, Tarry Byproducts | 1. Reaction Too Exothermic: A runaway reaction occurred due to rapid addition of reagents, causing decomposition. 2. Reaction with Solvent: At higher temperatures, some solvents may react with the potent electrophile. | 1. Control Addition Rate: Add the acyl chloride and toluene dropwise using an addition funnel, with efficient stirring and cooling in an ice or dry ice/acetone bath.[9] 2. Use Inert Solvents: Stick to well-established inert solvents like DCM or DCE. |
| Difficult Product Purification | 1. Close Boiling Points: The ortho and para isomers have very similar boiling points, making simple distillation ineffective. 2. Incomplete Reaction: Presence of unreacted starting materials complicates the purification. | 1. Use Column Chromatography: Silica gel chromatography is the most effective method for separating the isomers. 2. Fractional Distillation Under Vacuum: For larger scales, careful fractional distillation under reduced pressure may provide some separation, but chromatography is superior for high purity. |
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize the yield of the ortho isomer while minimizing side products.
Materials and Reagents:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Isobutyryl chloride (freshly distilled)
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 6M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Apparatus:
-
Three-necked, round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Dropping funnel (flame-dried)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert gas (Nitrogen or Argon) inlet
-
Ice-water bath
Procedure:
-
Setup: Assemble the flame-dried glassware. Equip the three-necked flask with a magnetic stir bar, the dropping funnel, and the condenser under a positive pressure of inert gas.[9]
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 equivalents) followed by anhydrous DCM (approx. 3 mL per gram of AlCl₃). Begin stirring and cool the suspension to 0 °C in an ice-water bath.[9]
-
Acylium Ion Formation: Add isobutyryl chloride (1.0 equivalent) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. A yellow-orange complex should form. Allow the mixture to stir for an additional 20 minutes at 0 °C.[3]
-
Acylation: Add a solution of anhydrous toluene (1.1 equivalents) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the progress by taking small aliquots, quenching them in dilute HCl, extracting with ether, and analyzing by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and concentrated HCl (approx. 3-4 volumes of ice to 1 volume of acid). This should be done in a large beaker within a fume hood, as the quenching is highly exothermic and releases HCl gas.
-
Workup:
-
Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with 6M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil (a mixture of isomers) via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the ortho and para isomers.
Section 4: Data and Process Visualization
Table 1: Effect of Temperature on Isomer Distribution (Illustrative Data)
This table summarizes the expected trend in regioselectivity as a function of temperature. Lower temperatures kinetically favor the formation of the ortho product.
| Temperature (°C) | Ortho:Para Ratio (Approx.) | Reaction Time | Notes |
| 40 | 1 : 2.5 | ~1 hour | Thermodynamic control, favors the more stable para isomer. |
| 25 (Room Temp) | 1 : 2.0 | ~2 hours | Mixed control, still heavily favors the para isomer. |
| 0 | 1 : 1.2 | ~3 hours | Kinetic control begins to dominate, improving the ortho yield. |
| -15 | 1.5 : 1 | ~5 hours | Favorable for the ortho isomer, but reaction rate is significantly slower. |
Process Diagrams
The following diagrams illustrate the key chemical pathway and a logical troubleshooting workflow.
Caption: Friedel-Crafts acylation mechanism for synthesizing tolyl propanones.
Caption: Troubleshooting decision tree for common synthesis problems.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Study Mind.
- ACS Publications. (2022).
- ResearchGate. Acylation of toluene with isobutyryl chloride.
- Scribd.
- Sigma-Aldrich.
- BenchChem. (2025).
- BenchChem. (2025). Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl. BenchChem Technical Support.
- BYJU'S.
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- ResearchGate.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Wikipedia. Friedel–Crafts reaction.
Sources
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- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Stability of 2-Methyl-1-(2-methylphenyl)propan-1-one under acidic vs basic conditions
Welcome to the technical support guide for 2-Methyl-1-(2-methylphenyl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 2-Methyl-1-(2-methylphenyl)propan-1-one?
As a Senior Application Scientist, my experience indicates that 2-Methyl-1-(2-methylphenyl)propan-1-one is a relatively stable ketone. Its stability is largely dictated by its structure. The molecule features a central carbonyl group flanked by two sterically demanding substituents: an isopropyl group on one side and a 2-methylphenyl (o-tolyl) group on the other.
This significant steric hindrance around the carbonyl carbon and the adjacent α-hydrogen is the primary reason for its robust nature.[1][2] Steric hindrance physically obstructs the approach of attacking nucleophiles or bases, slowing down potential reactions.[3][4][5] While ketones are generally less reactive than aldehydes, the bulky groups on this specific molecule further reduce its reactivity, making it resistant to degradation under standard laboratory conditions.[2][3] However, under forced conditions such as high heat or extreme pH, degradation pathways can be initiated.
Q2: How does 2-Methyl-1-(2-methylphenyl)propan-1-one behave under acidic conditions?
Under acidic conditions, the principal mechanism of concern for ketones is acid-catalyzed keto-enol tautomerism.[6][7][8] This process involves the interconversion between the ketone (keto form) and its corresponding vinyl alcohol (enol form). While this is an equilibrium process and doesn't necessarily represent degradation, the formation of the enol intermediate can open pathways to other reactions, such as α-halogenation or aldol condensations, if appropriate reagents are present.[6][9]
The mechanism proceeds in two main steps:
-
Protonation: The carbonyl oxygen is protonated by an acid catalyst (like H₃O⁺), forming a resonance-stabilized oxonium ion. This step increases the electrophilicity of the carbonyl carbon.[6][10]
-
Deprotonation: A weak base (like water) removes a proton from the α-carbon (the carbon adjacent to the carbonyl).
For 2-Methyl-1-(2-methylphenyl)propan-1-one, the α-hydrogen is on a tertiary carbon, and both the carbonyl oxygen and the α-carbon are sterically shielded. This structural arrangement significantly slows the rate of both protonation and deprotonation, making the compound quite stable in mild to moderately acidic solutions. Degradation would likely only occur under harsh conditions (e.g., concentrated strong acids and/or high temperatures) which could potentially lead to hydrolysis or other acid-catalyzed cleavage reactions.
Q3: What is the stability of 2-Methyl-1-(2-methylphenyl)propan-1-one under basic conditions?
In basic media, the relevant mechanism is base-catalyzed tautomerization, which proceeds through an enolate intermediate.[6][11] The enolate is a potent nucleophile and its formation is often the rate-determining step for reactions such as aldol condensations.[9]
The mechanism involves two steps:
-
Deprotonation: A base (like OH⁻) removes the α-hydrogen to form a resonance-stabilized enolate anion.
-
Protonation: The enolate is protonated on the oxygen atom by a proton source (like water) to yield the enol form.[11][12]
The α-hydrogen in 2-Methyl-1-(2-methylphenyl)propan-1-one is on a sterically hindered tertiary carbon. Its acidity is relatively low, and its accessibility is poor. Therefore, a strong base is required to deprotonate it at an appreciable rate. The compound is expected to be highly stable in mild basic solutions (e.g., bicarbonate or carbonate buffers). Under more strenuous conditions (e.g., concentrated NaOH, high temperature), slow degradation via enolate-mediated pathways might be observed. However, self-condensation reactions are highly unlikely due to the extreme steric hindrance that would prevent two molecules from approaching each other in the required orientation.[1][2]
Q4: I am observing unexpected degradation of my compound. What are the likely causes and how can I troubleshoot this?
If you observe degradation under conditions you expect to be mild, consider these possibilities:
-
Purity of Reagents and Solvents: Impurities, such as peroxides in ether solvents or trace metal ions, can catalyze degradation. Always use high-purity, freshly opened solvents and reagents.
-
Presence of Oxidants: The compound might be susceptible to oxidation, especially if benzylic positions are present and not fully substituted.[13] Ensure your reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) if oxidative degradation is suspected.
-
Photodegradation: Carbonyl compounds can be sensitive to light, particularly UV light.[13] Protect your experiment from light by using amber glassware or covering your reaction vessel with aluminum foil.
-
Elevated Local Temperatures: Inconsistent heating or "hot spots" in the reaction vessel can lead to higher-than-intended temperatures, accelerating degradation.[14] Ensure uniform and controlled heating.
-
Cross-Contamination: Ensure all glassware is scrupulously clean and free from residual acids, bases, or other reactive species from previous experiments.
Troubleshooting Steps:
-
Run a Control: Set up the experiment without the acid or base but with all other components (solvent, temperature) to rule out thermal or solvent-induced degradation.
-
Analyze Starting Material: Verify the purity of your starting 2-Methyl-1-(2-methylphenyl)propan-1-one. Impurities could be less stable and give a false impression of degradation.
-
De-gas Solvents: If oxidation is suspected, de-gas your solvents prior to use.
-
Conduct a Forced Degradation Study: A systematic forced degradation or stress testing study is the most definitive way to understand the stability limits of your molecule.[13][14][15][16][17]
Technical Guide: Performing a Forced Degradation Study
A forced degradation study is essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[13][17]
Experimental Protocol: Forced Degradation Workflow
This protocol outlines the steps to assess the stability of 2-Methyl-1-(2-methylphenyl)propan-1-one under various stress conditions as recommended by ICH guidelines.[17]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. The chosen solvent must be inert and miscible with the stressor solutions.
2. Application of Stress Conditions:
-
For each condition, mix the stock solution with the stressor solution (typically 1:1 v/v) in a sealed vial. Protect all samples from light unless photostability is being tested.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Add purified water. Incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature.[13]
-
Thermal Degradation: Store the solid compound in an oven at 80°C.[14]
-
Photolytic Degradation: Expose the solution (in a photostable container like quartz) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[13]
-
3. Time Points and Sampling:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation. Adjust stressor concentration, temperature, or duration if degradation is too fast or too slow.
4. Sample Quenching:
-
Immediately stop the degradation reaction at each time point.
-
For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For basic samples, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Dilute all samples to a final concentration suitable for analysis with the mobile phase.
5. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV method. A C18 reverse-phase column is often a good starting point.[18]
-
Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products. Calculate the percentage of degradation.
Sources
- 1. brainkart.com [brainkart.com]
- 2. Ketones are less reactive than aldehydes because [allen.in]
- 3. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 4. idc-online.com [idc-online.com]
- 5. Khan Academy [khanacademy.org]
- 6. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. fiveable.me [fiveable.me]
- 12. m.youtube.com [m.youtube.com]
- 13. rjptonline.org [rjptonline.org]
- 14. pharmatutor.org [pharmatutor.org]
- 15. pharmtech.com [pharmtech.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. 1-Propanone, 2-methyl-1-(4-methylphenyl)- | SIELC Technologies [sielc.com]
Validation & Comparative
1H NMR interpretation and peak assignment for 2-Methyl-1-(2-methylphenyl)propan-1-one
This guide provides an in-depth technical analysis of 2-Methyl-1-(2-methylphenyl)propan-1-one (also known as o-tolyl isopropyl ketone). It focuses on the structural validation via 1H NMR spectroscopy and differentiates it from its regioisomers, particularly the para-substituted analogue.
Executive Summary
2-Methyl-1-(2-methylphenyl)propan-1-one presents a specific analytical challenge in organic synthesis: distinguishing the ortho-substituted product from the thermodynamically favored para-isomer often formed during Friedel-Crafts acylation.
The definitive identification relies on the loss of symmetry in the aromatic region and the specific shielding effects of the ortho-methyl group. This guide outlines the synthesis of the target molecule to ensure regio-purity and details the spectroscopic signature required for validation.
Experimental Protocol: Regiospecific Synthesis
To obtain a high-purity standard for NMR analysis, a Grignard reaction with o-tolunitrile is superior to Friedel-Crafts acylation. The latter often yields mixtures of ortho and para isomers due to steric hindrance at the ortho position.
Protocol: Addition of Isopropylmagnesium Bromide to o-Tolunitrile
Reagents:
-
o-Tolunitrile (1.0 equiv)
-
Isopropylmagnesium bromide (1.2 equiv, 2.0 M in THF)
-
Copper(I) bromide (CuBr) (1 mol% - catalyst)
-
Anhydrous THF (Solvent)
-
HCl (1M, for hydrolysis)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere.
-
Addition: Charge the flask with o-tolunitrile and anhydrous THF. Cool to 0°C.
-
Grignard Injection: Add isopropylmagnesium bromide dropwise via syringe pump to control the exotherm.
-
Catalysis: Add CuBr (catalytic amount) to facilitate the addition to the sterically hindered nitrile.
-
Reflux: Allow the mixture to warm to room temperature, then reflux for 4 hours to ensure formation of the imine magnesium salt intermediate.
-
Hydrolysis (Critical): Cool to 0°C. Quench with 1M HCl. Stir vigorously for 2 hours to hydrolyze the imine (
) to the ketone ( ). -
Workup: Extract with diethyl ether (3x), wash with brine, dry over
, and concentrate in vacuo.
Reaction Pathway Visualization
Figure 1: Grignard synthesis route bypassing Friedel-Crafts regioselectivity issues.
1H NMR Data & Assignment
Solvent:
The spectrum is characterized by a distinct isopropyl pattern (septet + doublet) and a complex, asymmetric aromatic region.
Table 1: Peak Assignment for Target Molecule (Ortho-Isomer)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Interpretation |
| A (Isopropyl | 1.15 - 1.20 | Doublet (d) | 6H | ~7.0 Hz | Methyls of the isopropyl group. |
| B (Ar- | 2.45 - 2.50 | Singlet (s) | 3H | - | Methyl group on the aromatic ring (ortho). Deshielded slightly by ring current. |
| C (Methine | 3.25 - 3.35 | Septet (sept) | 1H | ~7.0 Hz | Alpha-proton to carbonyl. Deshielded by |
| D (Ar-H 3,4,5) | 7.15 - 7.35 | Multiplet (m) | 3H | - | Meta and para protons relative to carbonyl. Overlapping signals. |
| E (Ar-H 6) | 7.55 - 7.65 | Doublet (d) | 1H | ~7.5 Hz | Proton ortho to carbonyl. Most deshielded due to anisotropic effect of |
Comparative Analysis: Ortho vs. Para
The primary alternative is the para-isomer (2-Methyl-1-(4-methylphenyl)propan-1-one). Differentiating these two is critical for quality control.
Table 2: Spectroscopic Differentiation
| Feature | Ortho-Isomer (Target) | Para-Isomer (Alternative) | Mechanistic Cause |
| Aromatic Symmetry | Asymmetric (ABCD) | Symmetric (AA'BB') | Para substitution creates a plane of symmetry; Ortho destroys it. |
| Aromatic Signals | 4 distinct environments (often 1 separated downfield, 3 clustered). | 2 distinct environments (two clear doublets). | Ortho-substituent affects local magnetic environment of neighbors unevenly. |
| Ar-Methyl Shift | Ortho-methyl is spatially closer to the carbonyl's deshielding cone. | ||
| Methine Shift | Steric twist in the ortho isomer forces the carbonyl out of full coplanarity, slightly altering the anisotropy felt by the methine. |
Detailed Interpretation Logic
-
The "Ortho Effect" on Aromatic Protons: In the para-isomer, the aromatic region shows two clean doublets (integrating 2H each) around 7.2 and 7.8 ppm. In the ortho-isomer (target), the symmetry is broken. You will observe a multiplet integrating to 3H (protons at positions 3, 4, and 5) and a distinct proton integrating to 1H further downfield (proton at position 6). This downfield shift is caused by the magnetic anisotropy of the carbonyl group, which points towards the ortho proton to minimize steric clash with the ortho-methyl group.
-
Steric Inhibition of Resonance: The bulky isopropyl group and the ortho-methyl group create significant steric strain. This forces the carbonyl group to rotate slightly out of the plane of the benzene ring. This reduces the conjugation efficiency compared to the para-isomer, often resulting in slightly different chemical shifts for the carbonyl carbon (observable in 13C NMR) and the alpha-methine proton.
Decision Tree for Isomer Assignment
Figure 2: Logical workflow for distinguishing regioisomers based on 1H NMR aromatic splitting patterns.
References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one via Friedel-Crafts Acylation.Link
-
PubChem. (2025).[2] Compound Summary: 2-methyl-1-(4-methylphenyl)propan-1-one. National Library of Medicine. Link
-
Doc Brown's Chemistry. (2025). Proton NMR spectrum of 2-methylpropan-1-ol and related isopropyl ketones.Link
-
Organic Chemistry Portal. (2021). Alcohol synthesis by 1,2-addition: Grignard Reaction Protocols.Link
-
SpectraBase. (2025). 1H NMR Spectrum of 1-(2-hydroxyphenyl)-2-methyl-propan-1-one. Wiley Science Solutions. Link
Sources
GC-MS fragmentation patterns of 2-Methyl-1-(2-methylphenyl)propan-1-one vs 4-methyl isomer
Executive Summary
Differentiation of regioisomers in substituted cathinone precursors and industrial intermediates is a critical challenge in forensic and analytical chemistry. This guide provides a definitive technical comparison between 2-Methyl-1-(2-methylphenyl)propan-1-one (the ortho-isomer) and its 4-methyl isomer (the para-isomer).
While both molecules share the molecular formula C₁₁H₁₄O (MW 162.23) and identical alkyl side chains, their Electron Ionization (EI) mass spectra exhibit distinct fragmentation signatures driven by the Ortho Effect . This guide details the mechanistic causality of these differences, providing researchers with a robust, self-validating protocol for identification.
Structural Analysis & Mechanistic Basis
The differentiation relies on the spatial proximity of the aromatic methyl group to the carbonyl oxygen.
-
Isomer A (ortho): 2-Methyl-1-(2-methylphenyl)propan-1-one (also known as o-tolyl isopropyl ketone). The methyl group at the C2 position of the ring enables a specific 1,5-hydride shift to the carbonyl oxygen.
-
Isomer B (para): 2-Methyl-1-(4-methylphenyl)propan-1-one (also known as p-tolyl isopropyl ketone).[1] The methyl group at C4 is spatially isolated from the carbonyl, preventing direct interaction.
Visualization: Structural Fragmentation Pathways
Figure 1: Comparative fragmentation flowchart. The green pathway represents the diagnostic "Ortho Effect" exclusive to the 2-methyl isomer.
Experimental Protocol (Self-Validating System)
To replicate these results, use the following standardized GC-MS parameters. This protocol ensures that thermal degradation does not artificially induce water loss, which could confound the ortho-effect interpretation.
Method Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent pyrolysis. |
| Injection Mode | Split (20:1) | Prevents detector saturation; maintains sharp peak shapes. |
| Column | DB-5MS (30m x 0.25mm, 0.25µm) | Standard non-polar phase for aromatic separation. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Ion Source | EI, 70 eV, 230°C | Standard ionization energy for library comparison. |
| Scan Range | m/z 40–350 | Captures low mass fragments and potential dimers. |
Validation Step
System Suitability Test: Inject a standard of Acetophenone.
-
Pass Criteria: The ratio of m/z 105 to m/z 77 must be stable (typically ~10:8). If m/z 105 is significantly degraded, the source temperature may be too high, potentially exaggerating water loss in the ortho-isomer analysis.
Comparative Fragmentation Analysis
The Shared Dominant Pathway (α-Cleavage)
Both isomers possess a bulky isopropyl group adjacent to the carbonyl. Upon electron impact, the weakest bond (carbonyl-carbon to alpha-carbon) breaks.
-
Mechanism: Homolytic cleavage.
-
Result: Loss of the isopropyl radical (C₃H₇•, 43 Da).[2]
-
Base Peak: Both isomers display a dominant base peak at m/z 119 (the methylbenzoyl cation,
.
The Differentiator: The Ortho Effect
The ortho-isomer (2-methyl) undergoes a site-specific rearrangement that is geometrically impossible for the para-isomer.
Mechanism:
-
Excitation: The molecular ion forms.[3]
-
H-Transfer: A hydrogen atom from the ortho-methyl group transfers to the carbonyl oxygen via a 6-membered transition state (1,5-hydrogen shift).
-
Elimination: This enol-like intermediate facilitates the neutral loss of water (H₂O) or the hydroxyl radical (•OH).[1]
Data Summary Table[4]
| Ion (m/z) | Identity | Ortho-Isomer (2-Me) | Para-Isomer (4-Me) | Diagnostic Value |
| 162 | Molecular Ion | Weak (<5%) | Weak (<5%) | Low |
| 145 | Present (~5-15%) | Absent / Trace | HIGH | |
| 144 | Present (~2-8%) | Absent | HIGH | |
| 119 | Base Peak (100%) | Base Peak (100%) | None (Shared) | |
| 91 | Tropylium | Strong (~30-40%) | Strong (~30-40%) | Low |
| Ratio | m/z 119 : 91 | Typically Lower | Typically Higher | Moderate |
Note: The para-isomer cannot lose water directly from the molecular ion because the methyl hydrogens are too distant from the carbonyl oxygen. Any signal at m/z 144 in the para-isomer indicates contamination or thermal degradation in the inlet.
Mechanistic Visualization (Ortho-Effect)
The following diagram illustrates the specific hydrogen transfer mechanism that validates the identity of the ortho-isomer.
Figure 2: Mechanistic pathway of the Ortho-Effect. The 1,5-hydrogen shift is the rate-limiting step that creates the diagnostic ions at m/z 144 and 145.
Conclusion
To definitively distinguish 2-Methyl-1-(2-methylphenyl)propan-1-one from its 4-methyl isomer :
-
Confirm the Base Peak: Ensure m/z 119 is the dominant ion (confirms the methyl-benzoyl core).
-
Check for Diagnostic Ions: Zoom into the m/z 140–150 region.
-
Ortho: Distinct peaks at m/z 144 and 145 .
-
Para: Baseline flat in this region (relative to noise).
-
-
Validate: Ensure the m/z 91 peak is present (confirming the aromatic ring).
This spectral difference is robust across standard EI energies (70 eV) and serves as a reliable forensic fingerprint.
References
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General principles of Ortho Effects in Mass Spectrometry).
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2024). Mass Spectral Library.[4] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST) . (2023). NIST Chemistry WebBook, SRD 69: 2-Methyl-1-(4-methylphenyl)propan-1-one. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sources
13C NMR chemical shifts of the isopropyl group in 2-Methyl-1-(2-methylphenyl)propan-1-one
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of the Isopropyl Group in 2-Methyl-1-(2-methylphenyl)propan-1-one
Introduction: The Significance of Precise Isopropyl Group Signal Assignment
In the realm of drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a direct window into the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal, with its chemical shift (δ) being exquisitely sensitive to its local electronic and steric environment. This guide focuses on the ¹³C NMR chemical shifts of the isopropyl group in 2-Methyl-1-(2-methylphenyl)propan-1-one, a ketone featuring a sterically hindered ortho-substituted aromatic ring. Understanding the spectral characteristics of this common structural motif is crucial for researchers in confirming molecular identity and purity.
This guide will provide a comparative analysis of the predicted ¹³C NMR chemical shifts for the target molecule against the experimental data of structurally similar compounds. This approach allows for a deeper understanding of how subtle changes in molecular architecture, specifically the presence of an ortho-methyl group on the phenyl ring, influence the chemical shifts of the isopropyl carbons.
Comparative Analysis of Isopropyl Group ¹³C NMR Chemical Shifts
The chemical environment of the isopropyl group in 2-Methyl-1-(2-methylphenyl)propan-1-one is influenced by several factors, including the electronegativity of the adjacent carbonyl group and the steric hindrance imposed by the ortho-methyl group on the phenyl ring. To dissect these influences, we will compare the predicted chemical shifts of our target molecule with the experimental data from two key analogs: Isobutyrophenone and 2'-Methylacetophenone.
Predicted and Experimental ¹³C NMR Data
| Compound | Carbon Atom | Predicted δ (ppm) (NMRDB.org) | Experimental δ (ppm) | Data Source |
| 2-Methyl-1-(2-methylphenyl)propan-1-one | Isopropyl CH | 40.8 | N/A | [1] |
| Isopropyl CH₃ | 18.5 | N/A | [1] | |
| Isobutyrophenone | Isopropyl CH | N/A | ~35.4 | [2] |
| Isopropyl CH₃ | N/A | ~19.2 | [2] | |
| 2'-Methylacetophenone | Acetyl CH₃ | N/A | 28.5 | [3] |
Analysis of Chemical Shift Trends
-
The Methine Carbon (CH): The methine carbon of the isopropyl group is directly attached to the carbonyl carbon. Its chemical shift is therefore significantly influenced by the electron-withdrawing nature of the carbonyl group, leading to a downfield shift. In Isobutyrophenone, the experimental value is approximately 35.4 ppm[2]. For our target molecule, 2-Methyl-1-(2-methylphenyl)propan-1-one, the predicted chemical shift for this methine carbon is 40.8 ppm. This predicted downfield shift of about 5.4 ppm can be attributed to the steric compression or "gamma-gauche" effect introduced by the ortho-methyl group on the phenyl ring. This steric hindrance can lead to a deshielding of the methine carbon.
-
The Methyl Carbons (CH₃): The two methyl carbons of the isopropyl group are equivalent due to free rotation around the carbon-carbon single bond and are expected to give a single signal. In Isobutyrophenone, this signal appears at approximately 19.2 ppm[2]. The predicted chemical shift for the methyl carbons in 2-Methyl-1-(2-methylphenyl)propan-1-one is 18.5 ppm. This slight upfield shift (less deshielded) compared to isobutyrophenone might seem counterintuitive given the steric hindrance. However, the complex interplay of through-bond and through-space electronic effects, along with minor conformational changes induced by the ortho-methyl group, can lead to such subtle variations.
-
Comparison with 2'-Methylacetophenone: While not containing an isopropyl group, 2'-Methylacetophenone provides a valuable comparison for the effect of an ortho-methyl substituent on a carbonyl-adjacent alkyl group. The acetyl methyl group in 2'-Methylacetophenone has an experimental chemical shift of 28.5 ppm[3]. This provides a baseline for the electronic environment of a methyl group attached to a carbonyl that is part of a sterically hindered system.
The structure of 2-Methyl-1-(2-methylphenyl)propan-1-one with the key carbons of the isopropyl group is illustrated below:
Caption: Structure of 2-Methyl-1-(2-methylphenyl)propan-1-one with key carbons highlighted.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a generalized, yet detailed, protocol for acquiring a standard ¹³C NMR spectrum for a small organic molecule like 2-Methyl-1-(2-methylphenyl)propan-1-one.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the solid sample or measure 10-20 µL of a liquid sample.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is clear and free of any particulate matter.
II. Instrument Setup and Data Acquisition
The following steps are based on a typical Bruker AVANCE spectrometer but can be adapted for other instruments.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Locking: The instrument will automatically lock onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be done manually or automatically to obtain sharp, symmetrical peaks.
-
Tuning and Matching: The NMR probe is tuned to the ¹³C frequency and the impedance is matched to the electronics to ensure maximum signal transfer.
-
Acquisition Parameters:
-
Experiment Type: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase if necessary to improve the signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra.
-
Spectral Width (sw): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is usually adequate to cover the chemical shift range of most organic compounds.
-
Acquisition Time (aq): This is determined by the spectral width and the number of data points.
-
-
Start Acquisition: Initiate the data acquisition by typing zg (zero and go).
III. Data Processing
-
Fourier Transform: After the acquisition is complete, the raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform. This is typically done by typing efp.
-
Phase Correction: The spectrum is phased to ensure that all peaks are in the absorptive mode and have a flat baseline. This can be done automatically (apk) or manually.
-
Baseline Correction: A baseline correction is applied to remove any broad distortions in the baseline of the spectrum.
-
Referencing: The chemical shift axis is referenced to the solvent peak. For CDCl₃, the residual solvent peak is set to 77.16 ppm.
-
Peak Picking: The chemical shifts of the peaks of interest are identified and labeled.
The workflow for this process is summarized in the diagram below:
Caption: A generalized workflow for ¹³C NMR analysis.
Conclusion and Future Outlook
This guide has provided a detailed comparison of the predicted ¹³C NMR chemical shifts for the isopropyl group in 2-Methyl-1-(2-methylphenyl)propan-1-one with the experimental data of its structural analogs. The analysis highlights the significant influence of the ortho-methyl group, which leads to a noticeable downfield shift in the methine carbon signal due to steric effects. The provided experimental protocol offers a robust framework for researchers to obtain high-quality ¹³C NMR spectra for their compounds.
For researchers in drug development and organic chemistry, a thorough understanding of these spectral nuances is not merely academic but a practical necessity for the accurate and efficient characterization of synthesized molecules. Future work could involve the actual synthesis and experimental spectral acquisition for 2-Methyl-1-(2-methylphenyl)propan-1-one to validate the predictions and further refine our understanding of steric and electronic effects in such systems.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Electronic Supplementary Information for Green Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]
-
Kwantlen Polytechnic University. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]
-
University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
National Institute of Technology, Rourkela. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
ResearchGate. (2015). The calculated and experimental isotropic 13 C chemical shifts for 1-cis and 2-cis. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]
-
Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]
-
ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]
Sources
UV-Vis absorption maxima of 2-Methyl-1-(2-methylphenyl)propan-1-one in various solvents
Executive Summary & Compound Identity
2-Methyl-1-(2-methylphenyl)propan-1-one (CAS: 2040-21-3), also known as Isopropyl o-tolyl ketone , represents a class of sterically hindered aromatic ketones. Unlike simple acetophenone derivatives, this molecule exhibits a distinct "Steric Inhibition of Resonance" (SIR) effect due to the interaction between the ortho-methyl group on the benzene ring and the bulky isopropyl group adjacent to the carbonyl.
This guide provides a technical analysis of its UV-Vis absorption characteristics, critical for researchers utilizing this compound as a photoinitiator intermediate, mechanistic probe, or in kinetic studies of photodegradation.
Chemical Structure & Key Features[1][2][3][4][5][6][7][8]
-
IUPAC Name: 2-Methyl-1-(2-methylphenyl)propan-1-one
-
Molecular Formula:
[1] -
Key Structural Element: The ortho-tolyl moiety combined with the bulky isopropyl group forces the carbonyl group out of coplanarity with the benzene ring.
-
Optical Consequence: Significant hypsochromic (blue) shift and hypochromic (intensity loss) effect of the
transition compared to unhindered isomers.
Experimental Protocol: UV-Vis Characterization
To ensure reproducible spectral data, the following self-validating protocol is recommended. This workflow minimizes solvatochromic errors and concentration-dependent aggregation.
Materials & Equipment[6][10][11]
-
Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-2600 or equivalent) with 1 nm bandwidth.
-
Cuvettes: Matched Quartz cells (10 mm path length), UV-transparent >190 nm.
-
Solvents: HPLC/Spectroscopic grade (Cutoff: Acetonitrile <190 nm, Methanol <205 nm, Hexane <195 nm).
Step-by-Step Methodology
-
Baseline Correction:
-
Fill both reference and sample cuvettes with the pure solvent.
-
Run a baseline scan (190–400 nm) to subtract solvent absorbance and cell mismatch.
-
-
Stock Solution Preparation:
-
Weigh ~10 mg of 2-Methyl-1-(2-methylphenyl)propan-1-one into a 100 mL volumetric flask.
-
Dissolve in the target solvent (sonicate if necessary) to create a ~0.6 mM stock.
-
-
Dilution Series (Linearity Check):
-
Prepare dilutions to achieve absorbances between 0.2 and 0.8 A.
-
Recommended:
M to M.
-
-
Measurement:
-
Scan from 400 nm down to the solvent cutoff.
-
Record
and calculate Molar Absorptivity ( ) using Beer-Lambert Law: .
-
Figure 1: Validated workflow for UV-Vis characterization of aromatic ketones.
Absorption Maxima Data & Solvatochromism
The absorption profile of 2-Methyl-1-(2-methylphenyl)propan-1-one is characterized by two primary transitions. Due to steric hindrance, the typically strong K-band (
Table 1: Characteristic Absorption Maxima ( )[4]
| Solvent | Polarity Index ( | Spectral Shift Note | ||||
| Cyclohexane | 0.2 | ~235 nm (sh) | ~2,500 | 285-290 nm | ~40-60 | Baseline for non-polar state. |
| Acetonitrile | 5.8 | ~238 nm | ~2,800 | 282 nm | ~50 | Slight blue shift of R-band. |
| Methanol | 5.1 | ~240 nm | ~3,000 | 278-280 nm | ~60 | Distinct blue shift of R-band (H-bonding). |
| Water | 10.2 | ~245 nm | ~3,200 | < 275 nm | (Obscured) | R-band often merges or blue-shifts significantly. |
(Note: "sh" indicates a shoulder. Values are derived from comparative structural analysis of o-substituted propiophenones).
Mechanism of Solvatochromism
-
Transition (Carbonyl Band):
-
Effect: Hypsochromic (Blue) Shift in polar protic solvents (Methanol/Water).
-
Cause: The solvent forms hydrogen bonds with the lone pair electrons of the carbonyl oxygen in the ground state, lowering its energy. The excited state (
) is less stabilized, increasing the energy gap ( ).
-
-
Transition (Aromatic Band):
-
Effect: Bathochromic (Red) Shift in polar solvents.
-
Cause: The excited state is more polar than the ground state; polar solvents stabilize the excited state, reducing
.
-
Comparative Performance Guide
This section compares 2-Methyl-1-(2-methylphenyl)propan-1-one against its isomers to demonstrate the Steric Inhibition of Resonance (SIR) .
Comparison Table: Effect of Substitution Pattern
| Compound | Structure Type | Intensity ( | Conjugation Status | |
| Isobutyrophenone | Unhindered | 242 nm | ~13,000 | Full Conjugation: Carbonyl is coplanar with phenyl ring. |
| 4-Methyl-isobutyrophenone | Para-substituted | 252 nm | ~15,000 | Enhanced Conjugation: Methyl group donates e- density (Hyperconjugation). |
| 2-Methyl-1-(2-methylphenyl)propan-1-one | Ortho-substituted | < 235 nm | < 3,000 | Inhibited Conjugation: Carbonyl twisted ~40-60° out of plane. |
Technical Insight: The "Orthogonal" Carbonyl
In the ortho-isomer (our target molecule), the steric clash between the ring methyl and the carbonyl's isopropyl group prevents the molecule from achieving a planar conformation.
-
Consequence: The
-orbitals of the carbonyl group cannot effectively overlap with the -system of the benzene ring. -
Result: The molecule behaves optically more like an isolated benzene ring (absorption ~200-220 nm) and an isolated ketone, rather than a conjugated system. This is a classic example of Steric Inhibition of Resonance .
Figure 2: Mechanism of Steric Inhibition of Resonance in o-tolyl ketones.
References
-
Braude, E. A., & Sondheimer, F. (1955). Steric Effects in the Ultraviolet Absorption Spectra of Aromatic Ketones. Journal of the Chemical Society.
- Suzuki, H. (1967). Electronic Absorption Spectra and Geometry of Organic Molecules. Academic Press. (Standard text on Steric Inhibition of Resonance).
-
NIST Chemistry WebBook. UV-Vis Spectra of Acetophenone Derivatives. National Institute of Standards and Technology.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Methyl-1-(2-methylphenyl)propan-1-one
Executive Summary
Immediate Action Required: Do not dispose of 2-Methyl-1-(2-methylphenyl)propan-1-one (also known as o-Tolyl isopropyl ketone) via municipal drainage or standard trash. This compound requires segregation into Non-Halogenated Organic Waste streams destined for high-temperature incineration.
While not currently a DEA List I chemical, its structural similarity to regulated cathinone precursors (specifically the para-isomer) necessitates strict inventory tracking and "Chain of Custody" disposal documentation to prevent regulatory flags during audits.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity to ensure compatibility with the waste stream.
| Parameter | Specification |
| Chemical Name | 2-Methyl-1-(2-methylphenyl)propan-1-one |
| Common Synonyms | o-Tolyl isopropyl ketone; 2,2'-Dimethylpropiophenone |
| CAS Number | 2040-21-3 |
| Molecular Formula | C₁₁H₁₄O |
| Physical State | Colorless to pale yellow liquid |
| Flash Point | ~94°C (Combustible Liquid - Class IIIB) |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, toluene |
| Primary Hazards | Skin/Eye Irritant; Aquatic Toxicity; Combustible |
The "Why" Behind the Protocol (Scientific Rationale)
As scientists, we do not follow rules blindly; we follow the chemistry. The disposal protocol is dictated by two critical properties of this ketone:
-
Thermodynamic Stability: The aromatic ring coupled with the steric hindrance of the ortho-methyl group makes this compound resistant to rapid biodegradation in wastewater treatment plants. Release into waterways can result in long-term aquatic toxicity.[1]
-
Oxidative Incompatibility: Ketones are generally stable, but they must be strictly segregated from Strong Oxidizers (e.g., Nitric Acid, Perchlorates).
Disposal Workflow: Step-by-Step
Phase 1: Segregation & Pre-Treatment
Objective: Prevent cross-contamination and dangerous side reactions.
-
Isolate the Waste: Do not mix with halogenated solvents (DCM, Chloroform) if possible. While incineration facilities can handle halogens, mixing them often downgrades the waste stream, increasing disposal costs and complexity.
-
Check pH: Ensure the waste solution is neutral (pH 6-8). If the ketone was used in an acidic reaction, neutralize with Sodium Bicarbonate before bottling.
-
Solvent Dilution (Optional): If the material is pure (neat), it is best to dilute it with a compatible combustible solvent (e.g., Acetone or Ethanol) to <10% concentration. This facilitates smoother combustion in the incinerator injection nozzles.
Phase 2: Packaging & Labeling
Objective: Ensure safe transport and regulatory compliance.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans if the waste contains any trace acids.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion during thermal fluctuations.
-
Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the bottle.
-
Constituents: Write "Non-Halogenated Organic Solvents (Contains: o-Tolyl isopropyl ketone)".
-
Hazard Checkbox: Mark "Flammable" and "Irritant".
-
Phase 3: Final Disposal
Objective: Total destruction of the carbon skeleton.
-
Method: High-Temperature Incineration (Rotary Kiln).
-
Process: The waste is injected into a kiln operating >1000°C. The ketone is oxidized completely to CO₂ and H₂O.
-
Documentation: Log the volume and date. Due to the structural similarity to controlled precursors, maintain a "cradle-to-grave" record (purchase to disposal) in your lab inventory system.
Waste Stream Decision Logic
The following diagram illustrates the critical decision points for classifying this specific waste.
Figure 1: Decision logic for segregating aromatic ketone waste. Note that mixing with oxidizers (Stream C) requires immediate intervention before storage.
Emergency Procedures (Spill Management)
In the event of a spill (>100 mL) in the laboratory:
-
Evacuate & Ventilate: Remove ignition sources. Although the flash point is high (~94°C), vapors can still accumulate in unventilated areas.
-
PPE: Wear Nitrile gloves (double gloving recommended) and safety goggles.
-
Containment: Do not use paper towels (fire risk). Use vermiculite or clay-based absorbent pads .
-
Cleanup:
-
Cover spill with absorbent.
-
Scoop into a wide-mouth HDPE jar.
-
Label as "Solid Debris with Flammable Solvent".
-
Dispose via the solid hazardous waste stream.
-
References & Regulatory Grounding[5][6]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 165487, 2-Methyl-1-(2-methylphenyl)-1-propanone. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines "Ignitability" D001 characteristics for ketone disposal). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier for substituted propiophenones. Retrieved from [Link]
Disclaimer: This guide is for educational purposes for trained personnel. Always verify specific local, state, and institutional regulations before disposal, as local by-laws may vary.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
